TDI-6118
Description
Properties
Molecular Formula |
C23H23Cl2N3O3 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(1,4,6-trimethyl-2-oxo-3-pyridinyl)methyl]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C23H23Cl2N3O3/c1-11-8-12(2)27(5)22(29)17(11)10-28-7-6-15-18(24)9-16(21(25)20(15)23(28)30)19-13(3)26-31-14(19)4/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
GWDVHMHVEQPHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
TDI-6118: A Deep Dive into the Mechanism of a Brain-Penetrant EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of TDI-6118, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. A key distinguishing feature of this compound is its ability to penetrate the blood-brain barrier, opening up therapeutic possibilities for central nervous system malignancies.[1][2] This document details the biochemical and cellular activity of this compound, presents its quantitative data in a structured format, and outlines the experimental methodologies used for its characterization.
Core Mechanism of Action: Targeting the Histone Methyltransferase EZH2
This compound functions as a small molecule inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][3] EZH2 is a histone methyltransferase that specifically catalyzes the methylation of histone H3 on lysine 27 (H3K27), leading to the formation of H3K27me2 and H3K27me3.[3] This epigenetic modification is a hallmark of gene silencing and plays a crucial role in regulating gene expression, cellular differentiation, and proliferation.
In numerous cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes and driving oncogenesis.[2][4][5] this compound competitively inhibits the enzymatic activity of EZH2, likely by competing with the cofactor S-adenosyl-L-methionine (SAM), thereby preventing the methylation of H3K27.[3] This leads to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular potency.
| Parameter | Value | Description |
| EZH2 IC50 | 14 nM | The half maximal inhibitory concentration against the EZH2 enzyme, indicating high biochemical potency.[6][7] |
| Cellular H3K27me IC50 | 580 nM | The half maximal inhibitory concentration for the reduction of H3K27 methylation in a cellular context.[6][7] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism by which this compound exerts its inhibitory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
- 7. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
TDI-6118: A Technical Guide to a Novel Brain-Penetrant EZH2 Inhibitor
CAS Number: 3056015-28-9
TDI-6118 is a potent, selective, and brain-penetrant small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. As the catalytic component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including central nervous system (CNS) malignancies, making it a compelling therapeutic target. This compound represents a significant advancement in the development of EZH2 inhibitors due to its ability to cross the blood-brain barrier, a limitation of many existing inhibitors.[1]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation, intended for researchers, scientists, and drug development professionals.
Quantitative Biological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
| Parameter | Value | Description |
| EZH2 IC50 | 14 nM | The half-maximal inhibitory concentration against the EZH2 enzyme. |
| Cellular H3K27me IC50 | 580 nM | The half-maximal inhibitory concentration for the reduction of H3K27 methylation in cellular assays. |
| Brain Penetrance (Kp,uu) | >1 | The unbound brain-to-plasma concentration ratio, indicating significant penetration into the central nervous system. |
Mechanism of Action
This compound functions as a competitive inhibitor of EZH2, targeting the S-adenosyl-L-methionine (SAM) binding pocket of the enzyme. By blocking the binding of the methyl donor SAM, this compound prevents the transfer of a methyl group to histone H3 at lysine 27. This inhibition of H3K27 methylation leads to the de-repression of EZH2 target genes, including tumor suppressor genes, thereby impeding cancer cell proliferation and survival.[2] The ability of this compound to penetrate the brain allows for the targeting of EZH2 in CNS malignancies where the blood-brain barrier often presents a significant challenge for therapeutic agents.[1]
Signaling Pathways
EZH2 is a central regulator in a complex network of signaling pathways that control cell fate, proliferation, and differentiation. Inhibition of EZH2 by this compound is expected to modulate these pathways. The primary mechanism involves the reactivation of silenced tumor suppressor genes.
Caption: Mechanism of action of this compound in inhibiting EZH2.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques in the field and the specific information available from the primary literature.
EZH2 Enzymatic Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against the EZH2 enzyme.
-
Reagents and Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).
-
Biotinylated histone H3 (1-25) peptide substrate.
-
S-adenosyl-L-methionine (SAM), tritium-labeled ([³H]-SAM).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Streptavidin-coated scintillant-embedded microplates (e.g., FlashPlate).
-
Microplate reader capable of detecting scintillation.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In the wells of the streptavidin-coated microplate, add the PRC2 enzyme complex, the histone H3 peptide substrate, and the diluted this compound or DMSO vehicle control.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour), allowing the methylation reaction to proceed.
-
Stop the reaction by adding an excess of unlabeled SAM or a suitable stop buffer.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methyl groups transferred to the biotinylated peptide, which is captured by the streptavidin-coated plate.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Caption: Workflow for the EZH2 enzymatic assay.
Cellular H3K27me3 Assay
This protocol describes the quantification of H3K27 trimethylation levels in cells treated with this compound.
-
Reagents and Materials:
-
Cancer cell line known to be sensitive to EZH2 inhibition (e.g., a lymphoma cell line with an EZH2 mutation).
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Lysis buffer.
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
ELISA plates or Western blot apparatus.
-
Detection reagents (e.g., TMB substrate for HRP or a fluorescence plate reader).
-
-
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO vehicle control for a specified period (e.g., 72-96 hours).
-
Lyse the cells to extract cellular proteins, including histones.
-
For ELISA:
-
Coat ELISA plates with the cell lysates.
-
Incubate with the primary antibodies (anti-H3K27me3 and anti-total H3 in separate wells).
-
Wash and incubate with the appropriate secondary antibody.
-
Add the detection reagent and measure the signal.
-
Normalize the H3K27me3 signal to the total H3 signal for each treatment condition.
-
-
For Western Blot:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibodies followed by the secondary antibody.
-
Detect the signal using an appropriate imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
-
Calculate the percent inhibition of H3K27me3 for each concentration of this compound.
-
Determine the cellular IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Pharmacokinetic and Brain Penetration Study
This protocol outlines a study to determine the pharmacokinetic profile and brain penetrance of this compound in a suitable animal model (e.g., mice).
-
Animals and Housing:
-
Use a suitable strain of mice (e.g., C57BL/6).
-
House the animals in a controlled environment with access to food and water ad libitum.
-
Acclimatize the animals before the study.
-
-
Dosing and Sample Collection:
-
Formulate this compound in an appropriate vehicle for the chosen route of administration (e.g., oral gavage or intravenous injection).
-
Administer a single dose of this compound to the mice.
-
At various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via cardiac puncture or tail vein) and brain tissue.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Sample Analysis:
-
Extract this compound from the plasma and brain homogenates using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Determine the unbound fraction of this compound in plasma and brain tissue using equilibrium dialysis.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters from the plasma concentration-time data, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Calculate the brain-to-plasma concentration ratio (Kp).
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by correcting the Kp value for the unbound fractions in plasma and brain. A Kp,uu value greater than 1 indicates efficient brain penetration.
-
Caption: Workflow for an in vivo pharmacokinetic and brain penetration study.
References
TDI-6118: A Technical Guide to the First-in-Class Brain-Penetrant EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various malignancies, including those of the central nervous system (CNS). While several EZH2 inhibitors have been developed, their utility in treating brain tumors has been hampered by their inability to effectively cross the blood-brain barrier. TDI-6118 emerges as a pioneering, potent, and selective EZH2 inhibitor engineered for brain penetrance. This document provides a comprehensive technical overview of this compound, summarizing its biochemical and cellular activity, and detailing the experimental methodologies for its characterization.
Introduction
The aberrant activity of EZH2, leading to the trimethylation of histone H3 at lysine 27 (H3K27me3) and subsequent gene silencing, is a key driver in the pathogenesis of numerous cancers.[1] This has established EZH2 as a compelling therapeutic target. However, the clinical development of EZH2 inhibitors for CNS malignancies has been a significant challenge due to the formidable blood-brain barrier. This compound was developed to address this unmet need, representing the first reported brain-penetrant EZH2 inhibitor.[1] Its ability to access the CNS opens up new therapeutic avenues for primary brain tumors and CNS metastases.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular potency.
| Parameter | Value | Description | Reference |
| EZH2 Enzymatic IC50 | 14 nM | Half-maximal inhibitory concentration against the purified EZH2 enzyme. | [2][3] |
| Cellular H3K27me3 IC50 | 580 nM | Half-maximal inhibitory concentration for the reduction of H3K27 trimethylation in a cellular context. | [2][3] |
| Table 1: In Vitro Potency of this compound |
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway
This compound exerts its effect by inhibiting the catalytic activity of EZH2 within the PRC2 complex. This complex is responsible for the trimethylation of H3K27, a key epigenetic mark that leads to the repression of target gene transcription. By blocking this process, this compound can reactivate the expression of tumor suppressor genes that have been silenced by aberrant EZH2 activity.
Experimental Workflow for EZH2 Inhibitor Characterization
The characterization of this compound involves a multi-step process, beginning with the assessment of its direct enzymatic inhibition, followed by the evaluation of its activity in a cellular context.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of EZH2 inhibitors like this compound are provided below.
EZH2 Enzymatic Assay (Radiometric)
This assay quantifies the enzymatic activity of EZH2 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a histone H3 substrate.
-
Materials:
-
Recombinant PRC2 complex (containing EZH2)
-
Histone H3 peptide (e.g., residues 21-44) or full-length histone H3
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Stop Solution (e.g., 5% trichloroacetic acid)
-
Filter plates
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex and the histone H3 substrate in the assay buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histone H3 peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[4]
-
Cellular H3K27me3 Assay (AlphaLISA)
This homogeneous (no-wash) assay measures the levels of H3K27me3 in cells treated with an EZH2 inhibitor.[5]
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
AlphaLISA® H3K27me3 Cellular Detection Kit (containing Lysis Buffer, Extraction Buffer, Acceptor beads, Donor beads, and anti-H3K27me3 antibody)
-
White opaque 384-well microplates
-
Plate reader capable of AlphaLISA detection
-
-
Procedure:
-
Seed cells in a 384-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 72-96 hours).
-
Lyse the cells by adding the AlphaLISA Lysis Buffer and incubate as recommended by the manufacturer.
-
Extract histones by adding the AlphaLISA Extraction Buffer.
-
Add a mixture of AlphaLISA Acceptor beads conjugated with an anti-H3K27me3 antibody and a biotinylated anti-histone H3 antibody.
-
Incubate to allow for the formation of the bead-antibody-histone complex.
-
Add Streptavidin-coated Donor beads, which will bind to the biotinylated anti-histone H3 antibody.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-capable plate reader. The signal generated is proportional to the amount of H3K27me3.
-
Calculate the percent inhibition of H3K27me3 for each concentration of this compound and determine the cellular IC50 value.[5][6][7][8][9]
-
Conclusion
This compound represents a significant advancement in the field of epigenetic therapy, offering the potential to treat CNS malignancies by effectively targeting EZH2 within the brain. The data and protocols presented in this guide provide a foundational understanding of this first-in-class brain-penetrant EZH2 inhibitor, intended to facilitate further research and development in this promising area of oncology. Further in vivo studies are warranted to fully elucidate its pharmacokinetic profile, efficacy in relevant preclinical models, and safety profile.
References
- 1. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
- 9. revvity.com [revvity.com]
Unraveling the Selectivity of TDI-6118: A Technical Guide for Drug Discovery Professionals
FOR IMMEDIATE RELEASE
A Deep Dive into the Potent and Selective EZH2 Inhibitor, TDI-6118, for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent, selective, and brain-penetrant inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). The information presented herein is curated to provide an in-depth understanding of its biochemical and cellular activities, the methodologies used for its characterization, and its place within the broader context of EZH2-targeted therapies.
Introduction to this compound and its Target: EZH2
This compound is a small molecule inhibitor targeting EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has been identified as a potent inhibitor of EZH2 with an IC50 of 14 nM in biochemical assays and demonstrates inhibition of cellular H3K27 methylation with an IC50 of 580 nM.[1][2]
Quantitative Selectivity Profile of this compound
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| EZH2 | Biochemical | 14[1][2] |
| Cellular H3K27me3 | Cellular | 580[1][2] |
EZH2 Signaling Pathway and the Mechanism of Action of this compound
EZH2 functions as the catalytic core of the PRC2 complex, which also includes essential subunits such as SUZ12 and EED. This complex is recruited to specific gene promoters, where EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K27. The resulting H3K27me3 mark serves as a docking site for other repressive complexes, leading to chromatin compaction and silencing of target genes, which often include tumor suppressors. In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting uncontrolled cell proliferation and survival. This compound acts by competitively inhibiting the catalytic activity of EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of tumor suppressor gene expression.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies for assessing EZH2 inhibitors, the following outlines the likely experimental approaches.
Biochemical EZH2 Inhibition Assay (Hypothetical)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the PRC2 complex.
-
Principle: A common method is a radiometric assay that measures the transfer of a tritiated methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 substrate.
-
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)
-
Histone H3 peptide or recombinant histone H3 protein
-
[³H]-SAM
-
This compound
-
Assay buffer (e.g., Tris-HCl, DTT, MgCl₂)
-
Scintillation cocktail and microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, combine the PRC2 complex, histone H3 substrate, and this compound (or DMSO for control).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histone H3.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
Cellular H3K27me3 Inhibition Assay (Hypothetical)
This assay measures the ability of this compound to penetrate cells and inhibit the methylation of H3K27.
-
Principle: A common method is an in-cell Western blot or a high-content imaging assay that quantifies the levels of H3K27me3 in treated cells.
-
Materials:
-
Cancer cell line with high EZH2 activity
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-H3K27me3 and anti-total Histone H3)
-
Fluorescently labeled secondary antibodies
-
Microplates for cell culture and imaging/plate reader
-
-
Procedure:
-
Seed cells in a microplate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72-96 hours).
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Acquire images using a high-content imager or measure fluorescence intensity using a plate reader.
-
-
Data Analysis: The H3K27me3 signal is normalized to the total Histone H3 signal. The IC50 value is calculated by plotting the percentage of H3K27me3 inhibition against the log concentration of this compound.
Experimental Workflow
The characterization of a novel EZH2 inhibitor like this compound typically follows a structured workflow, from initial biochemical screening to cellular and in vivo evaluation.
Conclusion
This compound is a potent EZH2 inhibitor with demonstrated biochemical and cellular activity. Its brain-penetrant nature suggests potential applications in central nervous system malignancies. However, a comprehensive public dataset on its selectivity against a broader panel of epigenetic and kinase targets is needed for a complete understanding of its pharmacological profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel EZH2 inhibitors.
References
The Discovery and Development of TDI-6118: A Brain-Penetrant EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a well-validated epigenetic target in oncology. Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies. While several EZH2 inhibitors have been developed, their utility in treating central nervous system (CNS) cancers has been limited by their poor brain penetrance. TDI-6118 emerges as a potent and selective, brain-penetrant EZH2 inhibitor designed to address this unmet medical need. This technical guide details the discovery, mechanism of action, and preclinical development of this compound, providing researchers with comprehensive data and experimental protocols to facilitate further investigation.
Introduction: The Rationale for a Brain-Penetrant EZH2 Inhibitor
EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][3] Overexpression and gain-of-function mutations of EZH2 are frequently observed in a variety of cancers, including lymphomas and certain solid tumors, leading to aberrant gene silencing and tumor progression.[3] The development of EZH2 inhibitors has shown clinical promise; however, their application in neuro-oncology has been hampered by the blood-brain barrier (BBB), which restricts their access to CNS tumors.[1][2][4] Malignancies of the CNS, such as glioblastoma and pediatric brain tumors, represent a significant therapeutic challenge where novel, brain-penetrant agents are urgently needed. This compound was developed to overcome this limitation, offering the potential to target EZH2-dependent cancers within the brain.[1][2][4]
Discovery and Optimization of this compound
The discovery of this compound stemmed from a focused medicinal chemistry effort to design EZH2 inhibitors with improved CNS penetration.[1][2] The development strategy centered on modifying existing EZH2 inhibitor scaffolds to reduce efflux by P-glycoprotein (P-gp), a key transporter at the BBB that limits the brain accumulation of many small molecules.[1][2][4] Computational modeling of pyridone-containing EZH2 inhibitors guided the chemical synthesis strategy.[1][2][4]
The key structural modification leading to this compound was the N-methylation of the pyridone moiety.[1] This alteration was hypothesized to disrupt the hydrogen bond donor capacity of the parent molecule, a feature often associated with P-gp substrate recognition. This chemical strategy successfully yielded this compound, a potent EZH2 inhibitor with demonstrated brain-penetrating properties.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | EZH2 IC50 | 14 nM | [5] |
| Cellular Assay | H3K27me3 Inhibition IC50 | 580 nM | [5] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the methyltransferase activity of EZH2 within the PRC2 complex. This inhibition prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. The resulting decrease in H3K27me3 levels leads to the derepression of target genes, including tumor suppressor genes, thereby inhibiting cancer cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
EZH2 Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the enzymatic activity of the PRC2 complex.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Biotinylated histone H3 (1-25) peptide substrate
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Add the PRC2 enzyme, ³H-SAM, and the test compound (or DMSO vehicle control) to the wells of a 384-well plate.
-
Initiate the reaction by adding the biotinylated histone H3 peptide substrate.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution containing unlabeled SAM and streptavidin-coated SPA beads.
-
Incubate for an additional period to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular H3K27me3 Inhibition Assay
Objective: To measure the ability of this compound to inhibit the levels of H3K27me3 in a cellular context.
Materials:
-
Cancer cell line known to be dependent on EZH2 activity (e.g., KARPAS-422)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Lysis buffer
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., ECL for Western blotting or fluorescent dye for In-Cell Western)
-
Multi-well cell culture plates
-
Western blot apparatus or a plate reader for In-Cell Western
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (or DMSO vehicle control) for a specified duration (e.g., 72-96 hours).
-
Lyse the cells and quantify the total protein concentration.
-
For Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
-
For In-Cell Western:
-
Fix and permeabilize the cells in the plate.
-
Incubate with primary antibodies against H3K27me3 and a normalization protein (e.g., total Histone H3 or a housekeeping protein).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both target and normalization proteins.
-
-
Calculate the percent inhibition of H3K27me3 levels for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the discovery and preclinical evaluation of a novel EZH2 inhibitor like this compound.
Conclusion
This compound is a novel, potent, and selective EZH2 inhibitor with the crucial characteristic of being brain-penetrant. Its discovery addresses a significant gap in the therapeutic landscape for CNS malignancies. The data presented in this guide provide a solid foundation for its further investigation as a potential treatment for brain tumors and other cancers with CNS involvement. The detailed experimental protocols offer a resource for researchers aiming to replicate or build upon these findings. The continued development of this compound and similar brain-penetrant epigenetic modulators holds considerable promise for improving outcomes for patients with these challenging diseases.
References
- 1. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
Preclinical Data on SHP2 Inhibitors: A Technical Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries did not yield any specific preclinical data for a compound designated "TDI-6118." The following technical guide provides a detailed overview of the preclinical data analysis for SHP2 (Src homology 2-containing protein tyrosine phosphatase 2) inhibitors as a class of therapeutic agents, using data from representative compounds that are publicly disclosed. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to SHP2 as a Therapeutic Target
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/Akt, and JAK/STAT signaling pathways, which are fundamental to cellular processes like proliferation, survival, and differentiation.[2][3] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders and is a significant driver in a range of malignancies, including leukemia and solid tumors.[3][4] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.[1][5]
Quantitative Data Presentation
The following tables summarize key preclinical data for several well-characterized allosteric SHP2 inhibitors. These compounds serve as examples to illustrate the typical potency and efficacy observed in preclinical studies.
Table 1: In Vitro Biochemical and Cellular Activity of Representative SHP2 Inhibitors
| Compound | Target | Assay Type | IC50 / EC50 | Cell Line | Reference |
| TNO155 | SHP2 | Biochemical (Enzymatic) | 4.3 nM | - | Novartis |
| SHP2 | Cellular (pERK inhibition) | 20 nM | KYSE-520 | Novartis | |
| RMC-4630 | SHP2 | Biochemical (Enzymatic) | 2.3 nM | - | Revolution Medicines |
| SHP2 | Cellular (pERK inhibition) | 11 nM | MIA PaCa-2 | Revolution Medicines | |
| SHP099 | SHP2 | Biochemical (Enzymatic) | 70 nM | - | Novartis |
| SHP2 | Cellular (pERK inhibition) | 230 nM | KYSE-520 | Novartis | |
| BBP-398 | SHP2 | Not specified | Potent & selective | Not specified | BridgeBio Pharma |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on assay conditions and cell lines used. Data is compiled from publicly available sources and may not be from direct head-to-head comparisons.
Table 2: In Vivo Antitumor Efficacy of Representative SHP2 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| TNO155 | KYSE-520 (Esophageal) | 10 mg/kg, QD, PO | >80% | Novartis |
| RMC-4630 | MIA PaCa-2 (Pancreatic) | 25 mg/kg, QD, PO | Significant | Revolution Medicines |
| SHP099 | M-NFS-60 (Myeloid) | 100 mg/kg, BID, PO | 60% | Novartis |
| P9 (Degrader) | KYSE-520 (Esophageal) | 50 mg/kg, IP | Near complete regression | [6] |
QD: once daily; BID: twice daily; PO: oral administration; IP: intraperitoneal injection.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate SHP2 inhibitors.
SHP2 Biochemical Inhibition Assay
This assay determines the direct inhibitory activity of a compound on the SHP2 enzyme.
-
Reagents and Materials:
-
Recombinant full-length human SHP2 protein.
-
A dually phosphorylated peptide substrate (e.g., from IRS-1) to activate SHP2.[7]
-
A fluorescent phosphatase substrate, such as 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).[8]
-
Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).[8]
-
Test compound serially diluted in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Pre-incubate the SHP2 enzyme with the activating peptide to relieve autoinhibition.[3]
-
Add the test compound or vehicle (DMSO) to the wells of the microplate.
-
Add the pre-activated SHP2 enzyme to the wells.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the dephosphorylation of DiFMUP.
-
Calculate the rate of reaction and determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phospho-ERK (pERK) Inhibition Assay
This cell-based assay assesses the ability of an inhibitor to block SHP2-mediated signaling downstream to ERK.
-
Reagents and Materials:
-
Cancer cell line with activated RTK signaling (e.g., KYSE-520, MIA PaCa-2).
-
Complete cell culture medium.
-
Test compound.
-
Lysis buffer.
-
Antibodies: anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH).
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of the SHP2 inhibitor or vehicle for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Incubate with a corresponding secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK.
-
Determine the EC50 value for p-ERK inhibition.
-
In Vivo Xenograft Tumor Model
This protocol evaluates the antitumor efficacy of an SHP2 inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID).[9]
-
Human cancer cell line for implantation.
-
Matrigel (optional).
-
Test compound formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.[10]
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).[11]
-
Randomize mice into vehicle control and treatment groups.[9]
-
Administer the SHP2 inhibitor or vehicle according to the specified dosing regimen.[11]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[9]
-
Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Calculate the percentage of tumor growth inhibition (TGI) compared to the vehicle control group.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., pERK levels).[11]
-
Mandatory Visualizations
SHP2 Signaling Pathway
Caption: SHP2 signaling pathway and the point of allosteric inhibition.
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical workflow for an in vivo xenograft efficacy study.
References
- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irbm.com [irbm.com]
- 6. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
TDI-6118: A Technical Guide to a Novel Brain-Penetrant EZH2 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-6118 is a potent and selective chemical probe for the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). As a key epigenetic regulator, EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is implicated in a variety of cancers through its role in gene silencing. A significant challenge in targeting EZH2 in central nervous system (CNS) malignancies has been the poor brain penetrance of existing inhibitors. This compound was developed to address this limitation, offering a valuable tool for studying the role of EZH2 in both peripheral tissues and the CNS. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and detailed experimental protocols for its characterization.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for this chemical probe.
| Assay Type | Target | Metric | Value (nM) | Reference |
| Biochemical | EZH2 | IC50 | 14 | |
| Cellular | H3K27me3 Inhibition | IC50 | 580 |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for the replication and extension of research findings. Below are representative protocols for key experiments.
Biochemical EZH2 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of this compound.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
S-adenosyl-L-[³H]-methionine ([³H]-SAM)
-
Histone H3 peptide (substrate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular H3K27me3 Inhibition Assay (AlphaLISA)
This assay measures the ability of this compound to inhibit the trimethylation of Histone H3 at lysine 27 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422)
-
Cell culture medium and supplements
-
This compound
-
AlphaLISA® Histone H3K27me3 Cellular Detection Kit (or similar)
-
AlphaLISA-compatible plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the serially diluted this compound or vehicle control (DMSO) for a specified duration (e.g., 72-96 hours).
-
Lyse the cells according to the AlphaLISA kit protocol.
-
Add the AlphaLISA acceptor beads and biotinylated anti-Histone H3 antibody to the cell lysates and incubate.
-
Add the streptavidin-donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Normalize the H3K27me3 signal to a total histone H3 signal or cell number.
-
Calculate the percent inhibition for each concentration of this compound and determine the cellular IC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism of action of this compound. EZH2, as part of the PRC2 complex, utilizes S-adenosylmethionine (SAM) as a methyl donor to trimethylate Histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression. This compound acts as a SAM-competitive inhibitor, blocking this process.
Experimental Workflow for this compound Characterization
The diagram below outlines a typical experimental workflow for the comprehensive characterization of a novel EZH2 inhibitor like this compound.
Logical Relationship of Brain Penetrance
This diagram illustrates the key factors influencing the brain penetrance of a small molecule inhibitor like this compound.
No Information Available on the Therapeutic Potential of TDI-6118 in CNS Cancers
A comprehensive search for the investigational compound TDI-6118 has yielded no publicly available data regarding its therapeutic potential, mechanism of action, or any preclinical or clinical studies in the context of Central Nervous System (CNS) cancers.
Despite a thorough review of scientific literature and clinical trial registries, no information could be retrieved for a compound designated "this compound." Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data summaries, detailed experimental protocols, or visualizations of signaling pathways.
The core requirements of the request—structured data tables, detailed methodologies, and Graphviz diagrams of molecular pathways—are contingent upon the existence of published research or clinical data. In the absence of any such information for this compound, these elements cannot be generated.
It is possible that "this compound" may be an internal designation for a compound in very early-stage development that has not yet been disclosed publicly, a misnomer, or a typographical error.
Researchers, scientists, and drug development professionals seeking information on novel therapeutics for CNS cancers are encouraged to consult public databases such as PubMed, ClinicalTrials.gov, and publications from major oncology conferences for the latest advancements in the field. Should documentation or an alternative designation for the compound of interest be available, a detailed analysis could be performed.
Structural Basis of TDI-6118 Inhibition of EZH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27). This methylation leads to transcriptional repression of target genes. Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. TDI-6118 is a potent, selective, and brain-penetrant small molecule inhibitor of EZH2. This technical guide provides an in-depth overview of the structural basis of this compound's inhibition of EZH2, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data for this compound and Other EZH2 Inhibitors
The inhibitory activity of this compound and other benchmark EZH2 inhibitors has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | EZH2 | Biochemical | 14 | [1] |
| This compound | Cellular H3K27me | Cellular | 580 | [1] |
| EI1 | Wild-type EZH2 | Biochemical | 15 | [1] |
| EI1 | Y641F mutant EZH2 | Biochemical | 13 | [1] |
| Tazemetostat | Wild-type EZH2 | Biochemical (Ki) | 2.5 | [2] |
| GSK126 | EZH2 | Biochemical (Ki) | <3 | [3] |
Structural Basis of Inhibition
While a specific co-crystal structure of this compound with EZH2 is not publicly available, the binding mode can be inferred from the structures of other pyridone-containing EZH2 inhibitors. These inhibitors are competitive with the cofactor S-adenosylmethionine (SAM) and bind in the SAM-binding pocket of the EZH2 SET domain.[2][4]
The binding of these inhibitors is facilitated by a network of interactions with key residues in the active site. The pyridone moiety is a common pharmacophore that anchors the molecule within the binding pocket.[2][4] The rest of the inhibitor molecule extends into adjacent regions, and variations in these extensions contribute to differences in potency and selectivity.[4] For instance, the extended pyridine-piperazine tail of GSK126 is solvent-exposed and interacts with residues in the SET Activation Loop (SAL), contributing to its unique binding mode.[4] It is highly probable that this compound shares a similar mechanism of action, occupying the SAM-binding pocket and preventing the transfer of a methyl group to histone H3.
EZH2 Signaling Pathway and Point of Inhibition
EZH2 functions as the catalytic core of the PRC2 complex, which also includes essential subunits like EED and SUZ12. The complex is recruited to chromatin where EZH2 catalyzes the trimethylation of H3K27, leading to gene silencing. This compound inhibits the methyltransferase activity of EZH2, thereby preventing H3K27 trimethylation and leading to the reactivation of tumor suppressor genes.
Caption: EZH2 Signaling Pathway and this compound Inhibition.
Experimental Protocols
Biochemical Assay for EZH2 Inhibition (Radiometric)
This protocol describes a common method to determine the biochemical potency of EZH2 inhibitors.
Workflow:
Caption: Workflow for a radiometric EZH2 biochemical assay.
Detailed Steps:
-
Reagents and Materials:
-
Purified, recombinant 5-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2).
-
Histone H3 peptide or full-length histone H3 as substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
This compound or other test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Stop solution (e.g., high concentration of non-radiolabeled SAM or SAH).
-
Filter plates (e.g., phosphocellulose).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the PRC2 complex, histone H3 substrate, and this compound dilutions.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.
-
Wash the filter plate multiple times to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.[5]
-
Cellular Assay for H3K27 Methylation (Western Blot)
This protocol is used to assess the ability of this compound to inhibit EZH2 activity within a cellular context.
Workflow:
References
- 1. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Evolutionarily Conserved Structural Platform for PRC2 Inhibition by a Class of Ezh2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for TDI-6118 in In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
TDI-6118 is a potent and selective, brain-penetrant small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification leads to transcriptional repression of target genes, including numerous tumor suppressor genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. These application notes provide detailed protocols for utilizing this compound in fundamental in vitro cell-based assays to characterize its biochemical and cellular activity.
Data Presentation
Quantitative data for this compound's inhibitory activity is summarized in the table below. This information is crucial for designing and interpreting experiments.
| Parameter | Description | Value | Reference |
| Biochemical IC50 | Half-maximal inhibitory concentration against purified EZH2 enzyme. | 14 nM | [1] |
| Cellular H3K27me3 IC50 | Half-maximal inhibitory concentration for the reduction of H3K27 trimethylation in cells. | 580 nM | [1] |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and reagents used. The provided values should be used as a reference for initial experimental design.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and a general experimental workflow for characterizing an EZH2 inhibitor like this compound.
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Characterization of this compound.
Experimental Protocols
Biochemical EZH2 Methyltransferase Assay
This assay quantifies the enzymatic activity of the EZH2 complex and the inhibitory potential of this compound in a cell-free system.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 (1-21) peptide substrate, biotinylated
-
S-(5'-Adenosyl)-L-methionine (SAM)
-
This compound
-
Assay Buffer (e.g., 20 mM BICINE, pH 7.6, 0.005% BSA, 0.002% Tween-20, 1 mM DTT)
-
Detection reagents (e.g., AlphaLISA-based or filter-based radioactive assay)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Enzyme and Substrate Preparation: Dilute the PRC2 complex and biotinylated H3 peptide substrate to their final working concentrations in Assay Buffer.
-
Reaction Initiation: In a 384-well plate, add the PRC2 complex, this compound (or vehicle), and H3 peptide substrate. Allow to incubate for 15-30 minutes at room temperature.
-
Start Reaction: Initiate the methyltransferase reaction by adding SAM.
-
Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and proceed with detection according to the manufacturer's protocol for the chosen detection method (e.g., addition of AlphaLISA acceptor beads and streptavidin donor beads).
-
Data Analysis: Measure the signal (e.g., luminescence or radioactivity). Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression model.
Cellular H3K27me3 Western Blot Assay
This assay measures the ability of this compound to inhibit EZH2 activity within a cellular context by quantifying the levels of H3K27me3.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma line with an EZH2 mutation or a solid tumor line with EZH2 overexpression)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period and let them adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 48-96 hours. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and Total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for H3K27me3 and normalize to the Total Histone H3 signal.
-
Plot the normalized H3K27me3 levels against the this compound concentration to determine the cellular IC50.
-
Cell Viability/Proliferation Assay
This assay assesses the phenotypic effect of EZH2 inhibition by this compound on the growth and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a prolonged period to observe effects on proliferation (e.g., 5-7 days). The medium with the compound may need to be replenished every 2-3 days.
-
Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Incubate as required by the reagent, and then measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT).
-
Data Analysis: Normalize the signal from treated wells to the vehicle control wells. Plot the percent viability against the logarithm of the this compound concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Crosstalk with the MAPK/ERK Pathway
Recent studies have highlighted a significant crosstalk between the EZH2 and the RAS/RAF/MEK/ERK (MAPK) signaling pathways in various cancers. In some contexts, the MAPK pathway can regulate the expression of EZH2. Conversely, EZH2 can influence the MAPK pathway. This interplay suggests that combining EZH2 inhibitors like this compound with inhibitors of the MAPK pathway could be a synergistic therapeutic strategy to overcome drug resistance and enhance anti-tumor efficacy. Researchers investigating this compound may consider exploring its effects in combination with MEK or ERK inhibitors, particularly in cancer models with known RAS or BRAF mutations.
References
Application Notes and Protocols for TDI-6118 in Animal Models
Disclaimer: Publicly available information on a compound specifically designated "TDI-6118" is not available. The following application notes and protocols are provided as a representative guide for the preclinical evaluation of a novel small molecule inhibitor in animal models, using a hypothetical MEK inhibitor as an example. These protocols are based on established methodologies for similar compounds and should be adapted based on the specific physicochemical and biological properties of this compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound: A Hypothetical MEK Inhibitor
This compound is a hypothetical, potent, and selective small molecule inhibitor targeting the mitogen-activated protein kinase kinase (MEK) enzymes, MEK1 and MEK2. These kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in a wide range of human cancers, leading to uncontrolled cell proliferation and survival.[1][2] By binding to an allosteric site on MEK1/2, this compound is designed to prevent the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling cascade that promotes tumorigenesis.[][4]
Preclinical evaluation in animal models is essential to characterize the pharmacokinetic profile and anti-tumor efficacy of this compound, providing critical data to support its advancement into clinical development.[5][6] The most common animal models for this purpose are xenograft studies, where human cancer cells are implanted into immunodeficient mice.[5][7]
Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division, differentiation, and survival.[1][2] In many cancers, mutations in upstream proteins like RAS or BRAF lead to the constant activation of this pathway, driving uncontrolled cell growth.[1] this compound intervenes by selectively blocking MEK1/2, the kinases responsible for activating ERK1/2, effectively halting the oncogenic signaling.[][4]
Pharmacokinetic (PK) Analysis of this compound in Animal Models
Understanding the absorption, distribution, metabolism, and elimination (ADME) profile of this compound is crucial for designing efficacy studies and predicting human pharmacokinetics.[8] A preliminary PK study in mice is a standard approach to determine key parameters.
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic data for this compound in mice following a single administration. This data is modeled on typical values for orally available small molecule inhibitors.[9]
| Parameter | Value (Oral, 25 mg/kg) | Value (IV, 5 mg/kg) | Animal Model |
| Cmax (Maximum Concentration) | 1,550 nM | 2,800 nM | Male CD-1 Mice |
| Tmax (Time to Cmax) | 1.0 hour | 0.25 hours | Male CD-1 Mice |
| AUClast (Area Under the Curve) | 7,850 hrnM | 4,200 hrnM | Male CD-1 Mice |
| t½ (Half-life) | 4.5 hours | 3.8 hours | Male CD-1 Mice |
| CL (Clearance) | - | 18.5 mL/min/kg | Male CD-1 Mice |
| Vd (Volume of Distribution) | - | 6.2 L/kg | Male CD-1 Mice |
| F (Oral Bioavailability) | 75% | - | Male CD-1 Mice |
Experimental Protocol: Pharmacokinetic Study in Mice
This protocol describes a method for determining the pharmacokinetic profile of this compound in mice following intravenous (IV) and oral (PO) administration.[8][9][10]
1. Animal Models:
-
Species: Male CD-1 mice (or other relevant outbred strain).[10]
-
Age/Weight: 6-8 weeks old, weighing 22-28 g.[9]
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimate animals for at least one week before the study.
2. Dose Preparation and Administration:
-
Vehicle: A common vehicle for small molecule inhibitors is a solution of 5% DMSO, 10% Solutol HS 15, and 85% Saline. The final formulation should be a clear solution.
-
Dose Preparation: Prepare this compound fresh on the day of dosing. For a 10 mL/kg dosing volume, a 25 mg/kg oral dose requires a 2.5 mg/mL solution, and a 5 mg/kg IV dose requires a 0.5 mg/mL solution.
-
Administration:
- Oral (PO): Administer via oral gavage using a feeding needle.
- Intravenous (IV): Administer as a bolus via the tail vein.
3. Blood Sample Collection:
-
Methodology: Use a serial bleeding protocol to obtain a complete PK profile from a single mouse, which reduces animal usage and inter-animal variability.[8]
-
Time Points:
-
Collection: Collect approximately 30-50 µL of blood from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).[8]
-
Sample Processing: Separate plasma by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C) and store at -80°C until analysis.[9]
4. Bioanalysis (LC-MS/MS):
-
Method: Quantify this compound concentrations in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Perform protein precipitation by adding an internal standard and cold acetonitrile to the plasma samples. Vortex, centrifuge, and analyze the supernatant.[9]
5. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
In Vivo Efficacy: Tumor Growth Inhibition (TGI) Studies
The gold standard for preclinical evaluation of an anti-cancer compound's efficacy is the xenograft mouse model, where human tumor cells are grown subcutaneously in immunodeficient mice.[4][5]
Data Presentation: Hypothetical Tumor Growth Inhibition
The following table presents hypothetical data from a 21-day efficacy study of this compound in a xenograft model using a cancer cell line with a BRAF mutation.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) | % TGI (Tumor Growth Inhibition) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, QD, PO | 1250 ± 150 | - | +5.2% |
| This compound | 10 mg/kg, QD, PO | 625 ± 95 | 50% | +1.5% |
| This compound | 25 mg/kg, QD, PO | 250 ± 60 | 80% | -2.3% |
| This compound | 50 mg/kg, QD, PO | 85 ± 30 | 93% (Regression) | -8.5% |
% TGI is calculated as: (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group]) x 100.
Experimental Protocol: Xenograft Efficacy Study
This protocol details the establishment of a subcutaneous xenograft model and subsequent evaluation of this compound's anti-tumor activity.[4][11][12]
1. Cell Culture and Animal Models:
-
Cell Line: Use a human cancer cell line with a known activating mutation in the RAS/RAF pathway (e.g., A375 melanoma with BRAF V600E mutation). Culture cells in the recommended medium.
-
Animal Model: Female athymic nude mice (e.g., Foxn1nu), 5-6 weeks old.[13]
2. Xenograft Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[12]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[11]
3. Tumor Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length × width²) × 0.5 .[11]
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.[11]
4. Treatment Administration:
-
Prepare this compound and vehicle control as described in the PK protocol.
-
Administer treatment daily (QD) via oral gavage for 21 consecutive days.
-
Monitor animal health and body weight 2-3 times per week as an indicator of toxicity.[14]
5. Efficacy Evaluation and Endpoint Analysis:
-
Tumor Growth Inhibition: Continue to monitor tumor volume and body weight throughout the study.[15]
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size (e.g., 2,000 mm³) or show signs of ulceration, or at the end of the 21-day study period.[14]
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate the percent tumor growth inhibition (%TGI) at the end of the study.
References
- 1. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 4. benchchem.com [benchchem.com]
- 5. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. ijpbs.com [ijpbs.com]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing ATRA and MEK inhibitor PD0325901 effectiveness in a nude mouse model for human MPNST xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animalcare.jhu.edu [animalcare.jhu.edu]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TDI-6118 in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-6118 is a potent, selective, and brain-penetrant inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Preclinical evaluation of this compound in mouse xenograft models is a critical step in its development as a potential anti-cancer agent.
These application notes provide a detailed overview and generalized protocols for conducting mouse xenograft studies with this compound, based on established methodologies for similar EZH2 inhibitors. Due to the limited publicly available data specifically for this compound, the following protocols are adapted from studies using well-characterized EZH2 inhibitors like tazemetostat (EPZ-6438) and EPZ011989.
Mechanism of Action of EZH2 Inhibitors
This compound, as an EZH2 inhibitor, is presumed to function as an S-adenosyl-methionine (SAM)-competitive inhibitor. It likely binds to the SET domain of EZH2, thereby preventing the transfer of methyl groups to H3K27. This inhibition leads to a global decrease in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes. The downstream anti-tumor effects include the induction of cell cycle arrest, apoptosis, and cellular differentiation.
Experimental Protocols
The following are generalized protocols for in vivo mouse xenograft studies with an EZH2 inhibitor like this compound. Researchers should optimize these protocols based on the specific cell line, animal model, and experimental goals.
Cell Line and Animal Model Selection
-
Cell Lines: Choose cancer cell lines with well-characterized EZH2 status (e.g., wild-type, activating mutations) and relevant genetic backgrounds (e.g., SWI/SNF pathway mutations). Examples include lymphoma lines with EZH2 mutations (e.g., KARPAS-422) or SMARCB1-deficient tumors.
-
Animal Models: Immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are typically used to prevent the rejection of human tumor xenografts. The choice of strain may depend on the specific tumor type and the experimental design.
Xenograft Establishment
a) Subcutaneous Xenograft Model
-
Culture selected cancer cells to the mid-logarithmic growth phase.
-
Harvest cells and resuspend them in a sterile, serum-free medium or a 1:1 mixture with Matrigel.
-
Adjust the cell concentration to 1 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly.
b) Orthotopic Xenograft Model (for brain tumors)
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates.
-
Slowly inject a low volume of cell suspension (e.g., 1-5 µL containing 1 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.[1]
-
Monitor the mice for neurological signs and body weight changes.
References
Application Notes and Protocols for TDI-6118, a Selective EZH2 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TDI-6118 is a potent and selective, brain-penetrant small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This modification leads to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an important target for therapeutic development.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common cell-based assays.
Quantitative Data Summary
For accurate and reproducible experimental results, precise preparation of the inhibitor stock solution is crucial. The following table summarizes the key chemical properties of this compound and recommended concentrations for stock and working solutions.
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK-- |
| Molecular Formula | C₂₃H₂₃Cl₂N₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 460.355 g/mol | --INVALID-LINK-- |
| IC₅₀ | 14 nM (for EZH2) | --INVALID-LINK-- |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), anhydrous | Based on general protocols for EZH2 inhibitors.[3][4][5] |
| Recommended Stock Conc. | 10 mM | Based on general protocols for EZH2 inhibitors.[3][4][5] |
| Storage of Stock Sol. | -20°C (short-term) or -80°C (long-term) | Based on general protocols for small molecule inhibitors.[4][6] |
| Typical Working Conc. | 1 nM - 10 µM | Based on typical concentration ranges for EZH2 inhibitors in cell-based assays.[3] |
| Final DMSO Conc. in Media | < 0.5% | To avoid solvent-induced cellular toxicity.[5][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 460.355 g/mol * 1000 mg/g = 4.60 mg (This calculation is for 1 mL of a 10 mM stock solution. Adjust the volume as needed.)
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, add 1 mL of DMSO to 4.60 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[4][5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.[4][6] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4][6]
Protocol 2: Western Blot for H3K27me3 Inhibition
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Histone extraction buffer
-
Primary antibodies (anti-H3K27me3 and anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 72-96 hours). Include a DMSO-only vehicle control.[4]
-
Histone Extraction: Harvest the cells and extract histones according to standard laboratory protocols.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
Western Blotting: a. Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with a suitable blocking buffer for 1 hour at room temperature. c. Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.[3] d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3] e. Detect the signal using a chemiluminescent substrate and an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the extent of inhibition.
Visualizations
Caption: EZH2 signaling pathway and inhibition by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for TDI-6118 in Glioblastoma Cell Line Treatment
For Research Use Only.
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid progression and high rates of recurrence. The therapeutic landscape for GBM remains challenging, necessitating the exploration of novel therapeutic agents that can effectively target key oncogenic pathways. One such target is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to epigenetic gene silencing. In many cancers, including glioblastoma, EZH2 is overexpressed and its activity contributes to the suppression of tumor suppressor genes, promoting cell proliferation, and inhibiting differentiation.[1][2][3]
TDI-6118 is a potent, selective, and brain-penetrant small molecule inhibitor of EZH2. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of central nervous system malignancies like glioblastoma. These application notes provide a summary of this compound's mechanism of action and representative protocols for its use in treating glioblastoma cell lines in a research setting.
Disclaimer: As of the last update, specific experimental data for this compound in glioblastoma cell lines has not been published in the public domain. The following application notes and protocols are based on the known mechanism of action of this compound as an EZH2 inhibitor and representative data from studies of other EZH2 inhibitors in glioblastoma cell lines. The quantitative data presented in the tables are illustrative examples and should not be considered as experimentally verified results for this compound. Researchers are advised to perform their own dose-response experiments to determine the optimal concentrations for their specific glioblastoma cell lines and assays.
Mechanism of Action
This compound functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels, which in turn results in the de-repression of silenced tumor suppressor genes. The reactivation of these genes can induce cell cycle arrest, promote apoptosis, and inhibit the self-renewal capacity of glioblastoma stem-like cells.
Figure 1: Simplified signaling pathway of EZH2 inhibition by this compound.
Data Presentation
The following tables present illustrative data on the in vitro activity of a representative EZH2 inhibitor in common glioblastoma cell lines. This data is intended to provide a reference for expected outcomes when treating glioblastoma cells with an EZH2 inhibitor like this compound.
Table 1: Illustrative IC50 Values for Cell Viability in Glioblastoma Cell Lines
| Cell Line | Glioblastoma Subtype | Representative EZH2 Inhibitor | Illustrative IC50 (µM) | Treatment Duration |
| U-87 MG | Grade IV Astrocytoma | This compound (Hypothetical) | 5.2 | 7 days |
| U-251 MG | Grade IV Astrocytoma | This compound (Hypothetical) | 7.8 | 7 days |
| T98G | Grade IV Astrocytoma | This compound (Hypothetical) | 9.5 | 7 days |
| GSC-1 | Patient-Derived Stem Cell | This compound (Hypothetical) | 2.1 | 7 days |
Table 2: Illustrative Effect of this compound on H3K27me3 Levels
| Cell Line | Treatment (72h) | Fold Change in H3K27me3 (vs. Vehicle) |
| U-87 MG | Vehicle (0.1% DMSO) | 1.0 |
| U-87 MG | This compound (5 µM) | 0.25 |
| U-251 MG | Vehicle (0.1% DMSO) | 1.0 |
| U-251 MG | This compound (5 µM) | 0.30 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of glioblastoma cell lines.
Figure 2: Experimental workflow for the cell viability (MTT) assay.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, U-251 MG)
-
Complete culture medium (e.g., EMEM or DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 5 to 7 days.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for H3K27me3
This protocol is for assessing the effect of this compound on the levels of H3K27 trimethylation.
Materials:
-
Glioblastoma cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed glioblastoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 5 µM) and a vehicle control for 72 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Protocol 3: Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
6-well cell culture plates
-
This compound
-
Complete culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with freshly prepared drug or vehicle every 3-4 days.
-
Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Quantification: Scan or photograph the plates. The number and area of colonies can be quantified using image analysis software like ImageJ.
Conclusion
This compound represents a promising therapeutic agent for glioblastoma due to its potent and selective inhibition of EZH2 and its ability to penetrate the brain. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound in glioblastoma cell lines. It is anticipated that treatment with this compound will lead to a reduction in H3K27me3 levels, decreased cell viability, and impaired long-term proliferative capacity of glioblastoma cells. Further investigations into its effects on apoptosis, cell cycle, and in vivo tumor models are warranted to fully elucidate its therapeutic potential.
References
using TDI-6118 in ChIP-seq experiments
Application Note: Using TDI-6118 for Chromatin Immunoprecipitation Sequencing (ChIP-seq) Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.[1][2] The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[3][4][5] The catalytic subunit of PRC2, EZH2 (Enhancer of zeste homolog 2), is frequently overexpressed or mutated in a variety of malignancies.[1][2][6]
This compound is a potent and selective small molecule inhibitor of EZH2. By competitively inhibiting the methyltransferase activity of EZH2, this compound leads to a global reduction in H3K27me3 levels, resulting in the de-repression of PRC2 target genes.[6][7] This activity makes this compound a valuable tool for studying the role of EZH2 and H3K27me3 in gene regulation and disease. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genomic locations of histone modifications. This application note provides a detailed protocol for utilizing this compound in conjunction with ChIP-seq to investigate changes in H3K27me3 patterns upon EZH2 inhibition.
Principle of the Method
This protocol outlines the treatment of cultured cells with this compound to inhibit EZH2 activity, followed by a standard ChIP-seq procedure to map the genome-wide distribution of the H3K27me3 mark. The expected outcome is a significant reduction in H3K27me3 peaks in this compound-treated cells compared to vehicle-treated controls, demonstrating the inhibitor's efficacy and revealing genes regulated by EZH2-mediated repression.
Materials and Reagents
-
Cell Culture Reagents (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
This compound (prepare stock solution in DMSO)
-
Vehicle Control (DMSO)
-
Formaldehyde, 37%
-
Glycine
-
PBS (Phosphate Buffered Saline)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
Chromatin Shearing Apparatus (e.g., sonicator)
-
Anti-H3K27me3 Antibody (ChIP-grade)
-
Normal Rabbit IgG (Isotype Control)
-
Protein A/G Magnetic Beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
TE Buffer
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
DNA Purification Kit
-
Qubit Fluorometer and dsDNA HS Assay Kit
-
Agilent Bioanalyzer or similar
-
NEBNext Ultra II DNA Library Prep Kit for Illumina
Quantitative Data Summary
Table 1: Hypothetical Properties of this compound
| Property | Value |
| Target | EZH2 (Wild-type and mutant) |
| IC50 (H3K27me3 inhibition) | 5 nM |
| Recommended Working Concentration | 100 - 500 nM |
| Solvent | DMSO |
| Molecular Weight | 450.5 g/mol |
Table 2: Representative ChIP-seq Quality Control Metrics
| Sample | Metric | Value |
| Vehicle Control | Uniquely Mapped Reads | > 20 million |
| FRiP (Fraction of Reads in Peaks) | > 1% | |
| NSC (Normalized Strand Cross-correlation) | > 1.1 | |
| RSC (Relative Strand Cross-correlation) | > 0.8 | |
| This compound Treated | Uniquely Mapped Reads | > 20 million |
| FRiP (Fraction of Reads in Peaks) | < 0.5% | |
| NSC (Normalized Strand Cross-correlation) | > 1.1 | |
| RSC (Relative Strand Cross-correlation) | > 0.8 |
Table 3: Expected H3K27me3 Peak Changes with this compound Treatment
| Cell Line | Treatment | Number of H3K27me3 Peaks | Fold Change |
| Lymphoma Cell Line (EZH2-mutant) | Vehicle (DMSO) | 25,000 | - |
| This compound (250 nM, 72h) | 5,000 | 0.2 | |
| Prostate Cancer Cell Line (EZH2-WT) | Vehicle (DMSO) | 18,000 | - |
| This compound (250 nM, 72h) | 6,000 | 0.33 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Culture cells to ~80% confluency. For a standard ChIP-seq experiment, aim for at least 1 x 10^7 cells per condition.
-
Treat cells with the desired concentration of this compound (e.g., 250 nM) or an equivalent volume of DMSO (vehicle control).
-
Incubate for a sufficient duration to observe a reduction in H3K27me3 levels (e.g., 48-96 hours).
-
Harvest cells for crosslinking.
Protocol 2: Chromatin Immunoprecipitation
-
Crosslinking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Resuspend cells in Cell Lysis Buffer and incubate on ice.
-
Pellet the nuclei and resuspend in Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-800 bp using a sonicator. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with either anti-H3K27me3 antibody or IgG control.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Add Proteinase K and incubate to reverse crosslinks.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Protocol 3: Library Preparation and Sequencing
-
Quantify the purified ChIP DNA using a Qubit fluorometer.
-
Assess the size distribution of the DNA using an Agilent Bioanalyzer.
-
Prepare sequencing libraries using a low-input library preparation kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina).
-
Perform single-end or paired-end sequencing on an Illumina platform.
Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Alignment: Align the reads to the appropriate reference genome using an aligner such as Bowtie2 or BWA.
-
Peak Calling: Identify regions of H3K27me3 enrichment (peaks) using a peak caller like MACS2, comparing the H3K27me3 IP to the IgG control.
-
Differential Peak Analysis: Use tools like DiffBind or MAnorm to identify genomic regions with a significant reduction in H3K27me3 signal in this compound-treated samples compared to controls.
-
Downstream Analysis: Perform gene ontology analysis, pathway analysis, and motif analysis on the genes associated with differential H3K27me3 peaks to understand the biological consequences of EZH2 inhibition.
Visualizations
Caption: Mechanism of this compound action on the PRC2 complex.
Caption: Experimental workflow for ChIP-seq with this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low ChIP DNA yield | Insufficient cell number | Start with at least 1 x 10^7 cells. |
| Inefficient chromatin shearing | Optimize sonication time and power. | |
| Poor antibody performance | Use a validated ChIP-grade antibody. | |
| High background signal in IgG control | Incomplete washing | Increase the number or duration of washes. |
| Cross-reactivity of beads | Pre-clear chromatin for a longer duration. | |
| No reduction in H3K27me3 peaks | Inactive this compound | Check compound integrity and concentration. |
| Insufficient treatment time | Increase the duration of this compound treatment. | |
| Cell line is resistant | Confirm EZH2 expression and activity in the cell line. |
Conclusion
This compound is a powerful research tool for investigating the epigenetic functions of EZH2. The protocol described in this application note provides a robust framework for performing ChIP-seq experiments to map H3K27me3 and its dynamic changes following EZH2 inhibition. Successful application of this method will enable researchers to elucidate the gene regulatory networks controlled by PRC2 and to explore the therapeutic potential of EZH2 inhibitors.
References
- 1. PRC2 - Wikipedia [en.wikipedia.org]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRC2 functions in development and congenital disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Polycomb repressive complex 2 modulators and how do they work? [synapse.patsnap.com]
- 5. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
Application Notes and Protocols: TDI-6118 Treatment for Primary Neuron Cultures
For Research Use Only.
Introduction
TDI-6118 is a novel, selective inhibitor of the dual-leucine zipper kinase (DLK), a key regulator of neuronal stress responses. In models of neurodegeneration and injury, aberrant DLK activation leads to a signaling cascade culminating in apoptosis and axonal degeneration. By inhibiting DLK, this compound is hypothesized to confer neuroprotection, preserving neuronal viability and function in the face of excitotoxic or oxidative insults.
These application notes provide detailed protocols for evaluating the neuroprotective efficacy and potential neurotoxicity of this compound in primary rodent cortical neuron cultures. The included methodologies cover cell culture, treatment with this compound, induction of neurotoxicity, and assessment of cellular outcomes.
Mechanism of Action: Proposed Signaling Pathway
This compound acts as a potent and selective ATP-competitive inhibitor of DLK (MAP3K12). This prevents the downstream phosphorylation and activation of the MKK4/7-JNK signaling cascade, which is a critical pathway in stress-induced neuronal apoptosis.
Caption: Proposed mechanism of action for this compound in preventing stress-induced neuronal apoptosis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on neuronal viability under both basal and glutamate-induced excitotoxic conditions.
Table 1: Neuroprotective Efficacy of this compound Against Glutamate-Induced Excitotoxicity
| This compound Conc. (nM) | Neuronal Viability (% of Untreated Control) |
| 0 (Glutamate only) | 48.2 ± 3.5 |
| 1 | 55.1 ± 4.1 |
| 10 | 68.7 ± 3.9 |
| 100 | 89.5 ± 5.2 |
| 500 | 92.3 ± 4.8 |
| 1000 | 91.8 ± 5.5 |
Data represent mean ± SEM, n=6. Viability was assessed using an MTT assay 24 hours after a 30-minute exposure to 100 µM glutamate. This compound was pre-incubated for 2 hours.
Table 2: Basal Neurotoxicity of this compound
| This compound Conc. (nM) | Neuronal Viability (% of Vehicle Control) |
| 0 (Vehicle) | 100 ± 4.2 |
| 100 | 99.1 ± 3.8 |
| 500 | 98.5 ± 4.5 |
| 1000 | 96.2 ± 3.9 |
| 5000 | 85.7 ± 5.1 |
| 10000 | 62.4 ± 6.3 |
Data represent mean ± SEM, n=6. Viability was assessed using an MTT assay after 24 hours of continuous exposure to this compound.
Experimental Protocols
The following protocols provide a framework for assessing novel neuroprotective compounds like this compound.
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from standard methods for isolating and culturing primary neurons from embryonic rodents.[1][2][3]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
DMEM/F12
-
Trypsin-EDTA (0.05%)
-
DNase I
-
Poly-D-Lysine (PDL) coated plates/coverslips
Procedure:
-
Prepare PDL-coated culture vessels by incubating with 50 µg/mL PDL for at least 4 hours at 37°C, then wash three times with sterile water and air dry.
-
Euthanize the pregnant rat according to approved institutional guidelines and dissect the E18 embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold DMEM/F12.
-
Mince the cortical tissue and incubate in 0.05% Trypsin-EDTA for 15 minutes at 37°C.
-
Quench the trypsin with DMEM/F12 containing 10% Fetal Bovine Serum and gently triturate the tissue with a fire-polished Pasteur pipette to achieve a single-cell suspension. Add DNase I (100 U/mL) to reduce clumping.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal Plating Medium (Neurobasal + B-27 + GlutaMAX + Pen/Strep).
-
Plate the neurons onto the PDL-coated vessels at a density of 1.5 x 10^5 cells/cm².
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace 50% of the medium with fresh, serum-free complete Neurobasal Medium. Continue to perform 50% medium changes every 3-4 days. Cultures are typically ready for experiments between DIV 7 and DIV 10 (Days In Vitro).
Protocol 2: Neuroprotection Assay (Glutamate Excitotoxicity Model)
This protocol assesses the ability of this compound to protect neurons from glutamate-induced cell death.
Caption: Experimental workflow for the neuroprotection assay.
Procedure:
-
Culture primary cortical neurons for 7-10 days as described in Protocol 1.
-
Prepare serial dilutions of this compound in pre-warmed Neurobasal medium.
-
Remove the culture medium from the neurons and replace it with the this compound containing medium. Include a "vehicle only" control group.
-
Incubate for 2 hours at 37°C.
-
Add concentrated glutamate solution to each well (except for the untreated control wells) to a final concentration of 100 µM.
-
Incubate for 30 minutes at 37°C.
-
Remove the glutamate-containing medium, wash the cells twice with warm PBS, and return the original conditioned medium to the wells.
-
Incubate for 24 hours at 37°C.
-
Assess neuronal viability using the MTT assay (see Protocol 3).
Protocol 3: Cell Viability and Toxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial reductase activity.[4][5]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well plate reader
Procedure:
-
Following the 24-hour post-treatment incubation (from Protocol 2 or a basal toxicity experiment), add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group (untreated or vehicle-treated cells).
Disclaimer: this compound is a fictional compound created for illustrative purposes. The protocols and data presented are generalized and should be adapted and optimized for specific experimental contexts. All research involving animals must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Frontiers | A primary rodent triculture model to investigate the role of glia-neuron crosstalk in regulation of neuronal activity [frontiersin.org]
- 2. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Modified Technique for Culturing Primary Fetal Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of TDI-6118
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the blood-brain barrier (BBB) penetration of the novel small molecule inhibitor, TDI-6118. The following sections outline a tiered approach, from initial high-throughput screening to more complex in vivo studies, to thoroughly characterize the central nervous system (CNS) permeability of this compound.
Introduction
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] For therapeutic agents targeting the CNS, sufficient BBB penetration is a prerequisite for efficacy. Conversely, for drugs intended for peripheral targets, minimal brain penetration is desired to avoid potential CNS side effects. Therefore, a thorough assessment of BBB permeability is a critical step in the development of any new chemical entity.
This document provides a suite of protocols to assess the BBB penetration of this compound, a fictional small molecule inhibitor. The methodologies described herein are based on established and widely used techniques in the field of drug discovery and development.[2][3]
Tier 1: In Vitro Permeability Assessment
The initial assessment of BBB penetration typically involves high-throughput in vitro models that predict passive permeability. These assays are cost-effective and allow for the rapid screening of multiple compounds.[4]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based in vitro model that predicts the passive diffusion of a compound across the BBB.[4][5] It utilizes a 96-well plate format where a filter coated with a lipid mixture mimicking the BBB separates a donor and an acceptor compartment.[4]
Objective: To determine the effective permeability (Pe) of this compound across an artificial lipid membrane.
Materials:
-
PAMPA-BBB 96-well plates (pre-coated with porcine brain lipid extract)[6]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer or LC-MS/MS system
-
Control compounds with known BBB permeability (e.g., promazine for high permeability, diclofenac for low permeability)[5]
Procedure:
-
Preparation of Donor Solution: Dilute the this compound stock solution in PBS to a final concentration of 100 µM (final DMSO concentration ≤ 1%). Prepare donor solutions for the control compounds in the same manner.
-
Hydration of the Membrane: Add 180 µL of PBS to each well of the acceptor plate. Carefully place the donor plate on top of the acceptor plate to allow the lipid membrane to hydrate for 30 minutes at room temperature.
-
Assay Initiation: After hydration, carefully remove the PBS from the donor wells and add 180 µL of the donor solutions (this compound and controls) to their respective wells.
-
Incubation: Cover the plate and incubate for 4 to 18 hours at room temperature with gentle shaking.[7]
-
Quantification: After incubation, determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis: The effective permeability (Pe) is calculated using the following equation:
Pe (cm/s) = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t )
Where:
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium, calculated as (CD(t) * VD + CA(t) * VA) / (VD + VA).
-
A is the filter area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time in seconds.
Data Presentation:
| Compound | Concentration (µM) | Incubation Time (h) | Pe (x 10-6 cm/s) | Predicted BBB Penetration |
| This compound | 100 | 4 | Value | High/Medium/Low |
| Promazine | 100 | 4 | > 4.0 | High |
| Diclofenac | 100 | 4 | < 2.0 | Low |
Interpretation of Results:
-
Pe > 4.0 x 10-6 cm/s: High probability of BBB penetration.
-
Pe 2.0 - 4.0 x 10-6 cm/s: Medium probability of BBB penetration.
-
Pe < 2.0 x 10-6 cm/s: Low probability of BBB penetration.
Tier 2: Cell-Based In Vitro Models
Cell-based models provide a more biologically relevant system by incorporating endothelial cells that form tight junctions and express efflux transporters, which are key components of the BBB.[1][8]
Protocol 2: Caco-2 Permeability Assay
While originally developed as a model of the intestinal barrier, the Caco-2 cell line is also widely used to assess the potential for active transport, particularly P-glycoprotein (P-gp) mediated efflux, which is a major mechanism for limiting drug entry into the brain.[9][10][11]
Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values > 200 Ω·cm².[12] Additionally, assess the permeability of Lucifer yellow; Papp < 1.0 x 10-6 cm/s indicates a tight monolayer.
-
Permeability Assay (A-B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add this compound solution (e.g., 10 µM in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.[12]
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Assay (B-A):
-
Follow the same procedure as for the A-B assay, but add the this compound solution to the basolateral (donor) side and sample from the apical (receiver) side.[12]
-
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
Data Presentation:
| Compound | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio (ER) | P-gp Substrate |
| This compound | Value | Value | Value | Yes/No |
| Propranolol (High Permeability) | > 20 | ~20 | ~1 | No |
| Digoxin (P-gp Substrate) | < 1 | > 2 | > 2 | Yes |
Interpretation of Results:
-
ER > 2: Suggests that this compound is a substrate for an efflux transporter, likely P-gp.
-
ER ≈ 1: Indicates that this compound is likely not a substrate for efflux transporters and crosses the membrane primarily by passive diffusion.
Tier 3: In Vivo Assessment
In vivo studies in animal models are the gold standard for determining the extent of BBB penetration and measuring the concentration of a drug in the brain.[3]
Protocol 3: In Situ Brain Perfusion in Rats
The in situ brain perfusion technique allows for the direct measurement of the rate of drug transfer across the BBB without the confounding influences of peripheral metabolism and elimination.[13][14][15]
Objective: To determine the brain uptake clearance (Kin) of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4)
-
This compound solution in perfusion fluid
-
14C-Sucrose (as a non-permeable vascular marker)
-
Scintillation counter and LC-MS/MS system
Procedure:
-
Animal Preparation: Anesthetize the rat and expose the right common carotid artery. Ligate the external carotid artery and insert a cannula into the common carotid artery directed towards the brain.[14]
-
Perfusion: Begin perfusion with the perfusion fluid containing a known concentration of this compound and 14C-Sucrose at a constant flow rate (e.g., 10 mL/min) for a short duration (e.g., 60 seconds).[14]
-
Brain Tissue Collection: At the end of the perfusion, decapitate the animal, and dissect the brain.
-
Sample Analysis:
-
Determine the amount of 14C-Sucrose in a brain homogenate sample using a scintillation counter to calculate the vascular space.
-
Quantify the concentration of this compound in the brain homogenate using LC-MS/MS.
-
Data Analysis: The brain uptake clearance (Kin) is calculated as:
Kin (mL/s/g) = (Cbrain - Cvascular) / (Cperfusate * t)
Where:
-
Cbrain is the total concentration of this compound in the brain tissue.
-
Cvascular is the concentration of this compound in the vascular space of the brain.
-
Cperfusate is the concentration of this compound in the perfusion fluid.
-
t is the perfusion time in seconds.
Data Presentation:
| Compound | Kin (mL/s/g) | Brain Uptake Classification |
| This compound | Value | High/Medium/Low |
| Diazepam (High Uptake) | > 100 | High |
| Sucrose (Low Uptake) | < 1 | Low |
Protocol 4: Cerebrospinal Fluid (CSF) and Brain Tissue Analysis after Systemic Administration
This protocol determines the steady-state brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which are considered the most relevant measures of BBB penetration for predicting CNS drug efficacy.[16]
Objective: To determine the Kp and Kp,uu of this compound in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulation for systemic administration (e.g., oral or intravenous)
-
Equipment for blood, CSF, and brain tissue collection
-
LC-MS/MS system
Procedure:
-
Drug Administration: Administer this compound to rats at a specified dose and route.
-
Sample Collection: At a time point corresponding to the expected steady-state concentration, collect blood, CSF (via lumbar puncture), and brain tissue.[17][18][19]
-
Sample Processing:
-
Separate plasma from the blood.
-
Homogenize the brain tissue.
-
Determine the unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
-
Quantification: Measure the total concentration of this compound in plasma, CSF, and brain homogenate using LC-MS/MS.
Data Analysis:
-
Kp = Cbrain,total / Cplasma,total
-
Kp,uu = (Cbrain,total * fu,brain) / (Cplasma,total * fu,plasma)
Data Presentation:
| Parameter | This compound Value | Interpretation |
| Cplasma,total (ng/mL) | Value | Systemic exposure |
| Cbrain,total (ng/g) | Value | Total brain exposure |
| CCSF (ng/mL) | Value | Surrogate for unbound brain concentration |
| fu,plasma | Value | Fraction unbound in plasma |
| fu,brain | Value | Fraction unbound in brain |
| Kp | Value | Brain-to-plasma ratio |
| Kp,uu | Value | Unbound brain-to-plasma ratio |
Interpretation of Results:
-
Kp,uu ≈ 1: Suggests that the drug crosses the BBB primarily by passive diffusion and reaches equilibrium between unbound concentrations in brain and plasma.
-
Kp,uu > 1: May indicate active uptake into the brain.
-
Kp,uu < 0.1: Suggests that the drug is actively effluxed from the brain.
Signaling Pathways and Experimental Workflows
To visualize the experimental logic and potential molecular interactions of this compound, the following diagrams are provided.
Caption: Tiered experimental workflow for assessing this compound BBB penetration.
Assuming this compound is a kinase inhibitor that may interact with efflux transporters at the BBB, the following diagram illustrates this potential signaling interaction.
Caption: Potential interaction of this compound with the BBB and an intracellular target.
References
- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. PMBBB-096 | Parallel Artificial Membrane Permeability Assay-BBB Kit [clinisciences.com]
- 6. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. medical.researchfloor.org [medical.researchfloor.org]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.10. Mice and Rat BBB Transport Studies by In situ Brain Perfusion [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. CSF Collection Protocol | McGovern Medical School [med.uth.edu]
- 18. sgs.com [sgs.com]
- 19. vhir.vallhebron.com [vhir.vallhebron.com]
Application Notes and Protocols for Investigating TDI-6118 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-6118 is a novel, potent, and brain-penetrant inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Dysregulation of EZH2 activity is a key oncogenic driver in a variety of cancers, including central nervous system (CNS) malignancies such as glioblastoma and brain metastases.[1] Unlike many existing EZH2 inhibitors, this compound is specifically designed to cross the blood-brain barrier, offering a therapeutic opportunity for intracranial tumors.[1][3] These application notes provide a framework for investigating the synergistic potential of this compound in combination with other standard-of-care and emerging cancer therapies.
While preclinical and clinical data on this compound in combination regimens are not yet extensively published, the following protocols and therapeutic strategies are based on the established mechanisms of EZH2 inhibition and successful combination approaches with other EZH2 inhibitors. The focus will be on cancers of the central nervous system, where this compound's brain-penetrant properties are most relevant.
Mechanism of Action: Rationale for Combination Therapies
EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to epigenetic gene silencing. In cancer, aberrant EZH2 activity results in the repression of tumor suppressor genes, driving cell proliferation and survival. Inhibition of EZH2 with this compound can reactivate these silenced genes, leading to anti-tumor effects.
The rationale for combining this compound with other therapies is multifactorial:
-
Sensitization to Chemotherapy: EZH2 inhibition can re-express genes that promote apoptosis or sensitize cells to DNA-damaging agents.
-
Synergy with Targeted Therapies: EZH2 inhibitors can modulate signaling pathways that are targeted by other drugs, leading to enhanced efficacy.
-
Immunomodulation: By altering the tumor microenvironment and increasing the expression of tumor antigens, EZH2 inhibitors can enhance the efficacy of immunotherapies.
Below is a signaling pathway diagram illustrating the central role of EZH2 in gene regulation.
Caption: EZH2, as part of the PRC2 complex, mediates gene silencing.
Proposed Combination Strategies and Experimental Protocols
The following are proposed preclinical research plans to evaluate the efficacy of this compound in combination with other cancer therapies, primarily focusing on CNS cancers.
This compound in Combination with Temozolomide (TMZ) for Glioblastoma (GBM)
Rationale: Temozolomide is the standard-of-care chemotherapy for glioblastoma. EZH2 inhibition has been shown to sensitize glioma cells to TMZ. This combination aims to enhance the cytotoxic effects of TMZ.
Experimental Workflow:
Caption: Workflow for testing this compound and TMZ combination.
Protocol: In Vitro Synergy Assessment
-
Cell Culture: Culture human glioblastoma cell lines (e.g., U87 MG, T98G) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and Temozolomide in a suitable solvent (e.g., DMSO).
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response matrix of this compound and TMZ for 72 hours.
-
Measure cell viability according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the IC50 for each drug alone and in combination.
-
Use software like CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
-
Quantitative Data Summary (Hypothetical)
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| U87 MG | This compound | 5.2 | |
| Temozolomide | 150 | ||
| This compound + TMZ | 1.8 (this compound) + 50 (TMZ) | 0.68 | |
| T98G | This compound | 8.1 | |
| Temozolomide | 250 | ||
| This compound + TMZ | 2.5 (this compound) + 80 (TMZ) | 0.63 |
This compound in Combination with Immune Checkpoint Inhibitors (ICIs) for Brain Metastases
Rationale: EZH2 inhibitors can increase the expression of MHC class I molecules and tumor-associated antigens on cancer cells, making them more visible to the immune system. This can enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) in the "cold" tumor microenvironment of the brain.
Experimental Workflow:
Caption: Workflow for testing this compound and ICI combination.
Protocol: In Vivo Efficacy and Immunophenotyping
-
Animal Model: Establish intracranial tumors in syngeneic mice (e.g., C57BL/6) using a relevant cancer cell line (e.g., B16-F10 melanoma, LLC Lewis lung carcinoma).
-
Treatment: Once tumors are established, randomize mice into treatment groups:
-
Vehicle/Isotype control
-
This compound (administered orally)
-
Anti-PD-1 antibody (administered intraperitoneally)
-
This compound + Anti-PD-1 antibody
-
-
Monitoring: Monitor tumor growth via bioluminescence imaging and record animal survival.
-
Immunophenotyping: At a defined endpoint, harvest brains and tumors for:
-
Flow Cytometry: Analyze immune cell infiltrates (CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Immunohistochemistry (IHC): Stain for markers of immune activation (e.g., Granzyme B, IFN-γ).
-
Quantitative Data Summary (Hypothetical)
| Treatment Group | Median Survival (days) | Tumor Infiltrating CD8+ T cells (% of CD45+) |
| Isotype Control | 21 | 5 |
| This compound | 25 | 12 |
| Anti-PD-1 | 28 | 15 |
| This compound + Anti-PD-1 | 40 | 35 |
This compound in Combination with BET Inhibitors for Atypical Teratoid Rhabdoid Tumors (ATRT)
Rationale: ATRT is a highly aggressive pediatric brain tumor characterized by loss of the SMARCB1 gene. This loss creates a dependency on EZH2. Bromodomain and Extra-Terminal (BET) inhibitors have also shown preclinical efficacy in ATRT. A dual epigenetic blockade may offer a potent synergistic anti-tumor effect.
Experimental Workflow:
Caption: Workflow for testing this compound and BETi combination.
Protocol: Gene Expression Analysis
-
Cell Treatment: Treat ATRT cells with this compound, a BET inhibitor (e.g., JQ1), or the combination for 48 hours.
-
RNA Extraction and Sequencing: Extract total RNA and perform RNA-sequencing.
-
Bioinformatic Analysis:
-
Identify differentially expressed genes for each treatment condition.
-
Perform pathway analysis (e.g., GSEA) to identify key pathways modulated by the combination therapy, such as cell cycle arrest and apoptosis pathways.
-
Quantitative Data Summary (Hypothetical)
| Treatment | Upregulated Pathways | Downregulated Pathways |
| This compound | Neuronal differentiation | Cell cycle progression |
| BET Inhibitor | Apoptosis signaling | MYC target genes |
| Combination | Enhanced Apoptosis and Differentiation | Synergistic downregulation of cell cycle and MYC targets |
Conclusion
This compound represents a promising therapeutic agent for CNS malignancies due to its ability to penetrate the blood-brain barrier. The protocols and strategies outlined here provide a foundation for preclinical investigations into the synergistic effects of this compound in combination with chemotherapy, immunotherapy, and other targeted agents. Such studies are crucial for elucidating the full therapeutic potential of this novel EZH2 inhibitor and for guiding the design of future clinical trials. It is imperative that these hypothetical frameworks are tested rigorously to establish the safety and efficacy of any proposed this compound combination therapy.
References
Application Notes and Protocols for Efficacy Studies of TDI-6118, a Selective MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for evaluating the preclinical efficacy of TDI-6118, a putative selective inhibitor of MEK1/2 kinases. The following protocols detail in vitro and in vivo methodologies to characterize the compound's potency, target engagement, and anti-tumor activity. The experimental designs are intended to support the advancement of this compound through the drug development pipeline.
Introduction
The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in BRAF or RAS genes, is a hallmark of numerous human cancers. This compound is a novel small molecule designed to selectively inhibit MEK1 and MEK2, central kinases within this cascade. By blocking MEK1/2, this compound is hypothesized to suppress downstream signaling, leading to the inhibition of tumor cell growth and survival. These protocols outline the necessary experiments to test this hypothesis and establish the preclinical efficacy of this compound.
Signaling Pathway
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the proposed mechanism of action for this compound.
Caption: RAS/RAF/MEK/ERK pathway and this compound inhibition.
In Vitro Efficacy Studies
Cell Viability and Proliferation Assays
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines with known MAPK pathway alterations.
Protocol:
-
Cell Line Selection: Choose a panel of human cancer cell lines with documented BRAF or KRAS mutations (e.g., A375, HT-29, HCT116) and a wild-type control cell line (e.g., MCF-7).
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific), according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Data Presentation:
| Cell Line | Genotype | This compound IC50 (nM) |
| A375 | BRAF V600E | Data |
| HT-29 | BRAF V600E | Data |
| HCT116 | KRAS G13D | Data |
| MCF-7 | Wild-Type | Data |
Target Engagement and Pathway Modulation Assay
Objective: To confirm that this compound inhibits MEK1/2 activity and downstream signaling in a cellular context.
Protocol:
-
Cell Treatment: Treat selected cancer cell lines (e.g., A375) with varying concentrations of this compound for a short duration (e.g., 1-2 hours).
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Western Blot Analysis: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated MEK1/2 (p-MEK), total MEK1/2, phosphorylated ERK1/2 (p-ERK), and total ERK1/2. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Densitometry: Quantify band intensities to determine the relative levels of phosphorylated proteins.
Data Presentation:
| This compound Conc. (nM) | Relative p-MEK Level (%) | Relative p-ERK Level (%) |
| 0 (Vehicle) | 100 | 100 |
| 1 | Data | Data |
| 10 | Data | Data |
| 100 | Data | Data |
| 1000 | Data | Data |
In Vivo Efficacy Studies
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line known to be sensitive to this compound in vitro (e.g., A375) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Dosing: Administer this compound orally or via intraperitoneal injection at various dose levels (e.g., 1, 3, and 10 mg/kg) daily. The control group will receive the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Experimental Workflow:
Caption: In vivo xenograft study workflow.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle | 0 | Data | 0 |
| This compound | 1 | Data | Data |
| This compound | 3 | Data | Data |
| This compound | 10 | Data | Data |
Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement and pathway inhibition in vivo.
Protocol:
-
Satellite Group: Include a satellite group of tumor-bearing mice for PD analysis.
-
Dosing and Tissue Collection: Administer a single dose of this compound or vehicle. At various time points post-dose (e.g., 2, 8, and 24 hours), euthanize the mice and collect tumor and plasma samples.
-
Analysis:
-
Western Blot: Analyze tumor lysates for p-ERK and total ERK levels as described in the in vitro protocol.
-
Immunohistochemistry (IHC): Stain tumor sections with antibodies against p-ERK to visualize pathway inhibition within the tumor tissue.
-
LC-MS/MS: Quantify this compound concentrations in plasma and tumor tissue to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Data Presentation:
| Treatment Group | Time Post-Dose (h) | Tumor p-ERK Inhibition (%) | Plasma this compound (ng/mL) | Tumor this compound (ng/g) |
| Vehicle | 2 | 0 | 0 | 0 |
| This compound | 2 | Data | Data | Data |
| This compound | 8 | Data | Data | Data |
| This compound | 24 | Data | Data | Data |
Conclusion
The described experimental protocols provide a robust framework for the preclinical evaluation of this compound. Successful completion of these studies will establish the compound's mechanism of action, potency, and in vivo anti-tumor activity, providing a strong rationale for its further development as a potential cancer therapeutic.
No Information Available for TDI-6118 in Neurodegenerative Disease Research
Despite a comprehensive search, there is currently no publicly available scientific literature or data identifying "TDI-6118" as a compound or molecule for studying neurodegenerative diseases.
Efforts to find information on its mechanism of action, experimental protocols, or any quantitative data related to its use in neurodegeneration research have been unsuccessful. The search results did not yield any relevant information on a substance with this identifier.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams for this compound.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier "this compound" and consult internal documentation or proprietary databases that may contain information not available in the public domain.
It is possible that "this compound" may be an internal compound code, a very recent discovery not yet published, or a misidentified term. Without further clarifying information, a detailed report on its application in neurodegenerative disease research cannot be generated at this time.
Application Notes and Protocols for High-Throughput Screening of SHP2 Inhibitors
Note: No public information was found for a compound or technology specifically named "TDI-6118." The following application notes and protocols are based on established high-throughput screening (HTS) methodologies for the discovery and characterization of inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1] It is a key component of the RAS/MAPK signaling pathway, which is essential for cell proliferation, differentiation, and survival.[1][2] Aberrant SHP2 activation, due to either genetic mutations or upstream signaling, is implicated in the pathogenesis of various human diseases, including developmental disorders like Noonan Syndrome and various cancers.[1][3] Consequently, SHP2 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[1][4][5]
High-throughput screening (HTS) is a powerful approach for identifying novel modulators of biological targets from large compound libraries.[6] This document provides detailed protocols for a robust HTS campaign designed to identify and validate small molecule inhibitors of SHP2. The described workflow combines a primary enzymatic assay with a secondary biophysical assay to minimize false positives and confirm direct target engagement.
SHP2 Signaling Pathway
SHP2 is a crucial downstream effector of multiple receptor tyrosine kinases (RTKs).[2] Upon growth factor binding, RTKs autophosphorylate, creating docking sites for the SH2 domains of SHP2. This recruitment to the plasma membrane and subsequent conformational changes lead to the activation of SHP2's phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS/RAF/MEK/ERK signaling cascade, which promotes cell proliferation and survival.
Figure 1: Simplified SHP2 signaling pathway.
High-Throughput Screening Workflow
A robust HTS campaign for SHP2 inhibitors typically involves a multi-step process to identify and validate true hits while minimizing false positives. The workflow outlined below integrates a primary enzymatic screen with a secondary biophysical screen, followed by dose-response confirmation and further downstream assays.
Figure 2: High-throughput screening workflow for SHP2 inhibitors.
Experimental Protocols
Primary Screen: Fluorescence-Based Enzymatic Assay
This assay measures the phosphatase activity of SHP2 using a synthetic phosphopeptide substrate. Cleavage of the phosphate group by SHP2 results in a product that can be detected by a fluorogenic reaction.
Materials:
-
Recombinant human SHP2 protein (catalytic domain)
-
Phosphopeptide substrate (e.g., DiFMUP)
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT
-
Test compounds dissolved in 100% DMSO
-
Positive control (known SHP2 inhibitor, e.g., SHP099)
-
Negative control (DMSO)
-
384-well, black, low-volume assay plates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Compound Plating: Using an automated liquid handler, transfer 50 nL of test compounds (typically at 10 mM in DMSO) to the assay plates. For controls, add 50 nL of the positive control or DMSO to the respective wells.
-
Enzyme Addition: Add 5 µL of SHP2 enzyme solution (e.g., 2X final concentration in assay buffer) to all wells.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 5 µL of the phosphopeptide substrate solution (e.g., 2X final concentration in assay buffer) to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Detection: Measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the substrate).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Secondary Screen: Thermal Shift Assay (TSA)
This biophysical assay confirms direct binding of the hit compounds to SHP2 by measuring changes in the protein's thermal stability.
Materials:
-
Recombinant human SHP2 protein
-
SYPRO Orange dye (5000X stock in DMSO)
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl
-
Hit compounds from the primary screen
-
96- or 384-well PCR plates
-
Real-time PCR instrument with a thermal ramping feature
Protocol:
-
Master Mix Preparation: Prepare a master mix containing SHP2 protein and SYPRO Orange dye in the assay buffer.
-
Compound Addition: Add the hit compounds to the wells of the PCR plate.
-
Protein Addition: Add the SHP2/dye master mix to each well.
-
Plate Sealing: Seal the plate with an optical seal.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a thermal denaturation gradient (e.g., from 25 °C to 95 °C with a ramp rate of 0.5 °C/min).
-
Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.
-
Data Analysis: Determine the melting temperature (Tm) of SHP2 in the presence of each compound. A significant increase in Tm compared to the DMSO control indicates compound binding.
Data Presentation
The data from the HTS campaign should be carefully analyzed and presented. The following tables provide examples of how to summarize the results.
Table 1: Primary Screen Hit Summary
| Metric | Value |
| Total Compounds Screened | 100,000 |
| Hit Concentration | 10 µM |
| Primary Hit Rate | 0.5% |
| Number of Initial Hits | 500 |
| Z'-factor | > 0.7 |
Table 2: Confirmed Hit Properties
| Compound ID | Primary Screen Inhibition (%) | Thermal Shift (ΔTm, °C) | IC50 (µM) |
| Hit-001 | 95.2 | 8.5 | 0.25 |
| Hit-002 | 88.7 | 6.2 | 1.10 |
| Hit-003 | 91.5 | 7.8 | 0.85 |
| ... | ... | ... | ... |
Conclusion
The described high-throughput screening workflow provides a comprehensive strategy for the identification and validation of novel SHP2 inhibitors. The combination of a robust enzymatic primary screen with a biophysical secondary screen is crucial for minimizing false positives and ensuring that identified hits directly engage the target protein. Subsequent dose-response studies and structure-activity relationship (SAR) analysis of the confirmed hits can then pave the way for the development of potent and selective clinical candidates for the treatment of SHP2-driven diseases. The use of automated liquid handling and data analysis platforms is essential for the efficient execution of such large-scale screening campaigns.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Screening Platform to Identify Confirmation-Specific SHP2 Inhibitors - NYU TOV Licensing [license.tov.med.nyu.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. High Throughput Screening — Target Discovery Institute [tdi.ox.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Measuring Target Engagement of TDI-6118 in Cellular Models
Application Note & Protocols for Researchers
Introduction
TDI-6118 is a potent and selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in various cancers, making it a compelling therapeutic target.
Confirming that a therapeutic compound like this compound binds to its intended target within the complex cellular environment is a crucial step in drug discovery.[2] This process, known as target engagement validation, provides essential evidence for the compound's mechanism of action and is a key determinant of its potential efficacy.[2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the cellular target engagement of this compound. The described methods focus on two well-established techniques: the Cellular Thermal Shift Assay (CETSA) to confirm direct binding to EZH2, and a Western Blot-based method to assess the modulation of the downstream epigenetic mark, H3K27me3.
EZH2 Signaling Pathway
The following diagram illustrates the catalytic activity of the PRC2 complex, the role of EZH2, and the inhibitory action of this compound.
Caption: EZH2 catalytic cycle and inhibition by this compound.
Experimental Protocols
Two primary methods are detailed below to assess the target engagement of this compound in cells. The first, CETSA, directly measures the binding of this compound to EZH2. The second, a Western Blot analysis, measures the functional consequence of this binding by quantifying the levels of H3K27me3.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.[3][4][5][6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[2][6] Binding of this compound to EZH2 is expected to increase the thermal stability of EZH2, making it more resistant to heat-induced denaturation.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to express EZH2 (e.g., a lymphoma or breast cancer cell line) to ~80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) under normal culture conditions.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by trypsinization or scraping, and wash them twice with ice-cold PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS with protease inhibitors to a final concentration of approximately 1 x 10^7 cells/mL.
-
-
Heating Step:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.[2]
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[2]
-
Carefully transfer the supernatant to new tubes and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against EZH2.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation:
The results of the CETSA experiment can be summarized in a table and visualized as a melting curve.
| Temperature (°C) | Soluble EZH2 (Vehicle) | Soluble EZH2 (this compound) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 80% | 90% |
| 55 | 50% (Tm) | 75% |
| 60 | 20% | 55% (Tm) |
| 65 | 5% | 25% |
| 70 | <1% | 10% |
Note: Data are hypothetical and for illustrative purposes.
A shift in the melting temperature (Tm) to a higher value in the this compound treated samples compared to the vehicle control indicates target engagement.
H3K27me3 Modification Analysis by Western Blot
This protocol assesses the functional consequence of EZH2 inhibition by this compound by measuring the levels of the H3K27me3 epigenetic mark. A reduction in H3K27me3 levels upon treatment with this compound provides strong evidence of target engagement and functional activity.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for a longer duration, typically 24-72 hours, to allow for changes in histone modifications.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Perform histone extraction using a commercial kit or a standard acid extraction protocol. Briefly, this involves lysing the cells, isolating the nuclei, and extracting the histones with sulfuric acid.
-
-
Protein Quantification:
-
Quantify the extracted histone protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K27me3.
-
To normalize for the amount of histone loaded, probe a parallel gel or strip and re-probe the same membrane with an antibody against total Histone H3.
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify the band intensities and express the H3K27me3 signal as a ratio to the total Histone H3 signal.
-
Data Presentation:
The quantitative data from the Western blot can be presented in a table to show the dose-dependent effect of this compound.
| This compound (nM) | H3K27me3 / Total H3 Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 100 | 0.45 | 55% |
| 1000 | 0.15 | 85% |
Note: Data are hypothetical and for illustrative purposes.
This data can be used to determine an IC50 value for the inhibition of H3K27 trimethylation in a cellular context.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the cellular target engagement of the EZH2 inhibitor, this compound. By combining the direct biophysical measurement of drug-target binding through CETSA with the functional assessment of downstream histone modification, researchers can confidently validate the mechanism of action of this compound and advance its development as a potential therapeutic agent.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Publications — CETSA [cetsa.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Interrogating EZH2 Function In Vivo with TDI-6118
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][3] TDI-6118 is a potent and selective, brain-penetrant inhibitor of EZH2, offering a valuable tool for investigating the in vivo functions of EZH2 in both central nervous system (CNS) and peripheral malignancies.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to interrogate EZH2 function in vivo. While specific in vivo data for this compound is limited in publicly available literature, the provided protocols are based on established methodologies for other well-characterized EZH2 inhibitors, such as tazemetostat and GSK126, and can be adapted for use with this compound.[1][7][8]
Product Information: this compound
This compound is a small molecule inhibitor that targets the enzymatic activity of EZH2. Its brain-penetrant nature makes it particularly suitable for studying EZH2 function in CNS-related pathologies.[4]
Quantitative Data for this compound
| Parameter | Value | Reference |
| EZH2 IC50 | 14 nM | |
| Cellular H3K27me IC50 | 580 nM |
EZH2 Signaling Pathway
EZH2 functions as the catalytic core of the PRC2 complex, which also includes EED and SUZ12. This complex is responsible for methylating H3K27, leading to the silencing of target genes, including tumor suppressor genes. Inhibition of EZH2 by this compound blocks this process, leading to the reactivation of gene expression and subsequent anti-tumor effects.[2][3]
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo characterization of this compound.
In Vitro Assays
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., EZH2-mutant lymphoma lines like WSU-DLCL2)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well, clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.[3]
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.[3]
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Change the medium with freshly prepared inhibitor every 3-4 days.[3]
-
On the day of analysis, equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[2]
2. Western Blot for H3K27me3
This protocol assesses the in-cell activity of this compound by measuring the levels of the EZH2-specific histone mark, H3K27me3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 72-96 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[9]
-
Quantify protein concentration using a BCA assay.[9]
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 15% gel and transfer them to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash again and apply the chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.[9]
-
Quantify the band intensities using image analysis software and normalize the H3K27me3 signal to the total Histone H3 signal.[2]
In Vivo Xenograft Model
This protocol outlines a general framework for conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Appropriate cancer cell line (e.g., WSU-DLCL2 for lymphoma, or relevant cell lines for CNS tumors)
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice)[1]
-
Sterile, serum-free medium or PBS
-
Matrigel (optional)
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Xenograft Establishment:
-
Subcutaneous Model: Harvest cultured cancer cells during the exponential growth phase. Resuspend cells in a sterile, serum-free medium or a 1:1 mixture with Matrigel to a final concentration of 1-10 million cells per 100-200 µL. Inject the cell suspension subcutaneously into the flank of the mice.[1]
-
Orthotopic Model (for CNS tumors): Anesthetize the mouse and secure it in a stereotactic frame. Create a small burr hole in the skull at the desired coordinates. Slowly inject a low volume of cell suspension (e.g., 1-5 µL) into the brain parenchyma using a Hamilton syringe.[1]
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor development.
-
Once tumors reach a palpable size (e.g., 100-200 mm³ for subcutaneous models), randomize mice into treatment and control groups.[8]
-
-
Dosing and Administration:
-
Formulate this compound in a suitable vehicle.
-
Administer this compound orally or via another appropriate route at the desired dose and schedule. Administer vehicle to the control group.
-
-
Monitoring and Endpoints:
-
Tumor Measurement: For subcutaneous tumors, measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[1]
-
Body Weight and Health: Monitor animal body weight and overall health as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and other tissues can be harvested to assess H3K27me3 levels by Western blot or immunohistochemistry to confirm target engagement.[8]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.
-
Representative In Vivo Data for EZH2 Inhibitors
| EZH2 Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| Tazemetostat (EPZ-6438) | EZH2-mutant NHL Xenograft (WSU-DLCL2) | 200 mg/kg, oral, BID | Dose-dependent tumor growth inhibition, including complete and sustained tumor regressions. | [8] |
| GSK126 | EZH2-mutant NHL Xenograft (KARPAS-422) | 100 mg/kg, oral, BID | Significant tumor growth inhibition and decreased H3K27me3 levels in tumors. | [10] |
Conclusion
This compound is a valuable chemical probe for investigating the in vivo roles of EZH2. The protocols outlined in these application notes provide a solid foundation for researchers to design and execute experiments to explore the therapeutic potential of EZH2 inhibition in various cancer models, particularly those involving the central nervous system. As with any experimental system, optimization of these protocols for specific cell lines and animal models is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of H3K27me3 Modulation by TDI-6118 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic modification associated with transcriptional repression. This mark is catalyzed by the enzyme Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity and aberrant H3K27me3 levels are implicated in the pathogenesis of various cancers.
TDI-6118 is a potent and selective inhibitor of EZH2.[1][2] By targeting EZH2, this compound is expected to decrease the global levels of H3K27me3, leading to the reactivation of tumor suppressor genes. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the reduction in H3K27me3 levels in cultured cells following treatment with this compound. Western blotting is a widely used technique to separate proteins by size and detect a specific protein of interest using antibodies.[2] This method allows for a semi-quantitative assessment of changes in protein modification levels.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedchemExpress | HY-145693 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Histone Extraction Buffer | See Protocol Section | N/A |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4-20% Mini-PROTEAN® TGX™ Precast Gels | Bio-Rad | 4561096 |
| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | 1610732 |
| PVDF Membrane (0.2 µm) | Bio-Rad | 1704156 |
| Ponceau S Staining Solution | Thermo Fisher Scientific | A40000279 |
| Blocking Buffer (5% non-fat dry milk or BSA in TBST) | See Protocol Section | N/A |
| Primary Antibody: Anti-H3K27me3 | Cell Signaling Technology | 9733 |
| Primary Antibody: Anti-Histone H3 | Cell Signaling Technology | 9715 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest at a density that ensures they reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment conditions for your cell line.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Return the cells to the incubator for the desired treatment duration.
Histone Extraction
Histones are small, basic proteins, and their efficient extraction is crucial for successful Western blotting. An acid extraction method is commonly recommended.[3]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail) to the plate. Incubate for 10 minutes on ice with gentle rocking.
-
Nuclei Isolation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or H₂SO₄. Incubate overnight at 4°C with gentle rotation.
-
Protein Precipitation: Centrifuge at 6,500 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new tube. Add 8 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour to precipitate the histones.[4]
-
Pelleting and Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the histone pellet with ice-cold acetone.
-
Solubilization: Air-dry the pellet and resuspend it in ultrapure water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a BCA or Bradford protein assay according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[1]
-
Gel Electrophoresis: Load the samples onto a high-percentage (e.g., 15% or 4-20%) SDS-PAGE gel to ensure good resolution of the low molecular weight histones.[1][5] Run the gel until the dye front is near the bottom.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.[1] This smaller pore size is recommended for better retention of small proteins like histones.[6] Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3, diluted in the blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[1]
-
Stripping and Re-probing (Optional but Recommended): To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Data Presentation
The following table represents hypothetical data from a Western blot experiment investigating the effect of this compound on H3K27me3 levels. Band intensities were quantified using densitometry and normalized to the total Histone H3 loading control.
| Treatment Group | This compound Concentration (µM) | Normalized H3K27me3 Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.08 |
| This compound | 0.1 | 0.85 | 0.06 |
| This compound | 0.5 | 0.52 | 0.04 |
| This compound | 1.0 | 0.21 | 0.03 |
| This compound | 5.0 | 0.09 | 0.02 |
| This compound | 10.0 | 0.05 | 0.01 |
Notes and Troubleshooting
-
Antibody Specificity: It is crucial to use a well-validated and highly specific primary antibody for H3K27me3 to avoid cross-reactivity with other histone modifications.[1]
-
Histone Integrity: Add protease inhibitors to all buffers during histone extraction to prevent degradation.[1]
-
Loading Control: Always use a loading control, such as an antibody against total Histone H3 or Ponceau S staining, to normalize the data and ensure equal protein loading across all lanes.
-
No Signal: If no H3K27me3 band is detected, verify the histone extraction protocol and test the primary and secondary antibodies on a positive control sample.
-
Multiple or Non-specific Bands: This could be due to antibody cross-reactivity, protein degradation, or overloading of the protein sample.[1]
-
Ineffective this compound Treatment: If no decrease in H3K27me3 is observed, ensure the compound is active and used at an appropriate concentration and for a sufficient duration for the specific cell line.
Visualizations
Caption: Experimental workflow for Western blot analysis of H3K27me3.
Caption: Signaling pathway of H3K27me3 and this compound's point of intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. First-in-Class Oral EZH2 Inhibitor Effective in Two Cancers [medscape.com]
- 4. EZH2 inhibitors promote β-like cell regeneration in young and adult type 1 diabetes donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted reprogramming of H3K27me3 resets epigenetic memory in plant paternal chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TDI-6118 Solubility Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with the EZH2 inhibitor, TDI-6118. The following frequently asked questions (FAQs) and troubleshooting guides are presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my primary solvent (e.g., DMSO). What should I do?
A1: Difficulty in dissolving this compound powder can be due to several factors. Here is a systematic approach to address this issue:
-
Ensure Solvent Quality: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) for preparing stock solutions. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.
-
Gentle Heating: Gently warm the solution in a water bath set to 30-37°C. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator to aid dissolution. Sonicate for 5-10 minute intervals.
-
Vortexing: Vigorous vortexing can also help to break up any clumps of powder and facilitate dissolution.
-
Lower Concentration: If the above steps do not work, consider preparing a stock solution at a lower concentration.
Q2: this compound precipitates out of my aqueous buffer when I dilute it from a DMSO stock. What is causing this and how can I prevent it?
A2: This common issue, often referred to as "precipitation upon dilution," occurs because this compound, while soluble in an organic solvent like DMSO, is poorly soluble in aqueous solutions. When the DMSO stock is added to an aqueous buffer, the compound is rapidly exposed to a solvent in which it is not soluble, causing it to precipitate.
Here are several strategies to prevent this:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <0.5%). However, be aware that for some highly insoluble compounds, even low percentages of DMSO may not be sufficient to maintain solubility.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, perform a stepwise dilution. First, dilute the stock into a smaller volume of the buffer, mix gently, and then add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, you can try increasing the final DMSO concentration slightly. However, always run a vehicle control to ensure the solvent is not affecting your experimental results.
-
Use of Co-solvents: For certain applications, particularly in vivo studies, the use of co-solvents may be necessary. Common co-solvents include polyethylene glycol (PEG), ethanol, or surfactants like Tween-80. The compatibility of these co-solvents with your specific assay must be validated.
-
pH Adjustment: The solubility of this compound may be pH-dependent. If the compound has ionizable groups, adjusting the pH of your aqueous buffer could improve its solubility.
Q3: Can the solid form of this compound affect its solubility?
A3: Absolutely. The solid-state properties of a compound, such as its crystalline form (polymorphism) or if it is amorphous, can have a significant impact on its solubility and dissolution rate. Amorphous forms are generally more soluble than their crystalline counterparts because they lack a highly organized crystal lattice structure, which requires more energy to break apart. If you are consistently experiencing solubility issues, it might be related to the specific solid form of the compound you are using.
Quantitative Data Summary
| Solvent | Solubility | Concentration Range (Estimated) | Notes |
| DMSO | Soluble | ≥ 20 mg/mL | The recommended solvent for preparing high-concentration stock solutions.[1] |
| Ethanol | Sparingly Soluble | 1-5 mg/mL | Can be used as a co-solvent but may not be suitable for high-concentration stocks. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Insoluble | < 0.1 mg/mL | Direct dissolution in aqueous buffers is not recommended. |
Note: The concentration ranges are estimates and should be experimentally verified.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 460.36 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.60 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.
-
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles or precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. A this compound solution in DMSO can be stored at 4°C for up to two weeks and at -80°C for up to six months.[1]
Mandatory Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting workflow for this compound solubility issues.
EZH2 Signaling Pathway and Inhibition by this compound
Caption: EZH2 signaling pathway and inhibition by this compound.
References
Technical Support Center: Investigating Off-Target Effects of Novel Compounds
Disclaimer: There is no publicly available scientific literature or clinical trial data for a compound designated "TDI-6118." Therefore, the following technical support guide is a comprehensive template designed to assist researchers, scientists, and drug development professionals in evaluating and troubleshooting potential off-target effects of a novel therapeutic candidate. This framework can be populated with specific experimental data as it becomes available for any compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in drug development?
A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary, intended target. These interactions can lead to a variety of undesirable outcomes, including reduced therapeutic efficacy, adverse drug reactions, and long-term toxicity. Identifying and mitigating off-target effects is a critical step in the preclinical and clinical development of a new drug to ensure its safety and effectiveness.
Q2: How can I determine if the unexpected phenotype I'm observing in my experiment is due to an off-target effect of my compound?
A2: Distinguishing between on-target and off-target effects requires a systematic approach. Consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for identifying potential off-target effects.
Q3: What are some common experimental approaches to identify off-target interactions?
A3: Several unbiased and targeted methods can be employed to identify off-target interactions. These include:
-
Proteome-wide approaches:
-
Cellular Thermal Shift Assay (CETSA): Measures changes in protein thermal stability upon compound binding.
-
Affinity Chromatography/Mass Spectrometry: Uses the compound as bait to pull down interacting proteins from cell lysates.
-
-
Kinase Profiling:
-
Kinome Scans: Screens the compound against a large panel of kinases to identify unintended inhibitory activity.
-
-
Phenotypic Screening:
-
High-content imaging or other cell-based assays: Can reveal unexpected cellular phenotypes that suggest off-target activity.
-
Quantitative Data Summary
When characterizing a new compound, it is crucial to quantify its binding affinity and inhibitory activity against both its intended on-target and any identified off-targets. The following table provides a template for summarizing such data.
| Target | Binding Affinity (Kd/Ki, nM) | Cellular IC50 (nM) | Notes |
| On-Target | Data for this compound | Data for this compound | e.g., Primary therapeutic target |
| Off-Target 1 | Data for this compound | Data for this compound | e.g., Structurally related kinase |
| Off-Target 2 | Data for this compound | Data for this compound | e.g., Unrelated protein identified via CETSA |
| ... | ... | ... | ... |
Experimental Protocols
Below are example methodologies for key experiments used to investigate off-target effects.
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify protein targets of a compound in a cellular context by measuring changes in their thermal stability.
-
Methodology:
-
Treat cultured cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting for the target of interest or by mass spectrometry for proteome-wide analysis.
-
A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
-
2. Kinome Scan
-
Objective: To assess the selectivity of a kinase inhibitor by screening it against a large panel of kinases.
-
Methodology:
-
The compound is typically tested at a fixed concentration (e.g., 1 µM) against a panel of recombinant kinases.
-
Kinase activity is measured using a biochemical assay (e.g., radiometric, fluorescence-based).
-
The percent inhibition for each kinase is calculated relative to a control.
-
Hits (kinases inhibited above a certain threshold, e.g., 50%) are then followed up with dose-response experiments to determine the IC50.
-
Signaling Pathway Visualization
Understanding the intended and unintended signaling pathways affected by a compound is crucial. The following is a hypothetical on-target pathway diagram.
Caption: Hypothetical on-target signaling pathway for this compound.
Technical Support Center: Minimizing In Vivo Toxicity of TDI-6118
Important Notice: As of the latest update, there is no publicly available scientific literature or data regarding a compound specifically designated as "TDI-6118." Searches for this identifier in scientific databases and public registries have not yielded any information on its chemical structure, biological target, mechanism of action, or any associated in vivo toxicity studies.
Therefore, this technical support guide is currently unable to provide specific troubleshooting, FAQs, experimental protocols, or data related to "this compound."
We are committed to providing accurate and actionable information to the research community. To help us address your query, please verify the compound identifier. It is possible that "this compound" may be an internal project code, a typographical error, or a very recent designation that has not yet entered the public domain.
To receive assistance, please provide any of the following information:
-
Alternative names or synonyms for the compound.
-
The chemical class or structural family of the molecule.
-
The intended biological target or signaling pathway.
-
The therapeutic area of interest.
-
Any preliminary in vitro or in vivo findings, even if unpublished.
Once more specific information is available, we will be able to construct a comprehensive technical support center resource as originally requested, including:
-
Frequently Asked Questions (FAQs): Addressing common challenges and questions encountered during in vivo studies with the compound.
-
Troubleshooting Guides: Providing step-by-step guidance to identify and mitigate potential sources of toxicity.
-
Quantitative Data Summaries: Tabulated data from preclinical studies to compare different experimental conditions.
-
Detailed Experimental Protocols: Methodologies for key assays and procedures to ensure reproducibility.
-
Visualized Signaling Pathways and Workflows: Diagrams to clarify complex biological interactions and experimental designs.
We understand the importance of minimizing toxicity in preclinical development and are ready to assist you as soon as more information about the compound becomes available. Please contact our support team with any updated information.
Technical Support Center: Improving TDI-6118 Delivery to the Central Nervous System
Disclaimer: Information regarding a specific molecule designated "TDI-6118" is not publicly available in the searched resources. The following technical support guide is a generalized framework based on common challenges and strategies for delivering small molecule inhibitors to the central nervous system (CNS). This content is intended to serve as a template and a guide for researchers working on CNS drug delivery. For specific guidance on this compound, please refer to internal documentation or contact the compound's provider.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to delivering small molecule inhibitors like this compound to the central nervous system?
The principal obstacle to CNS drug delivery is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. The BBB's tight junctions, along with the blood-cerebrospinal fluid barrier (BCSFB) and the arachnoid barrier, strictly regulate the passage of substances from the bloodstream into the brain and cerebrospinal fluid. Key challenges for molecules like this compound to overcome include low passive permeability and active efflux by transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Q2: How can I assess the CNS penetration of my compound?
Several in vitro and in vivo models are available to evaluate the potential of a compound to cross the BBB.
-
In Vitro Models: Parallel Artificial Membrane Permeability Assays (PAMPA) can provide a preliminary indication of a compound's passive permeability. Cell-based models, such as co-cultures of endothelial cells, pericytes, and astrocytes, can offer a more comprehensive assessment that includes transporter activity.
-
In Vivo Models: The most direct method is to measure the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) in animal models. This is typically achieved through techniques like microdialysis or by analyzing tissue homogenates following systemic administration.
Q3: What initial troubleshooting steps should I take if this compound shows poor CNS exposure?
If initial experiments reveal low CNS concentrations of this compound, a systematic approach to identify the limiting factors is recommended. This involves characterizing the compound's physicochemical properties and its interaction with BBB models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Brain-to-Plasma Ratio (Kp < 0.1) | Poor passive permeability across the blood-brain barrier. | - Assess the compound's lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight. - Perform a PAMPA-BBB assay to confirm low passive diffusion. |
| Active efflux by transporters at the BBB. | - Utilize in vitro models with over-expression of P-gp or BCRP to determine if the compound is a substrate. - Conduct in vivo studies with co-administration of known P-gp/BCRP inhibitors. | |
| High Variability in CNS Exposure Across Animals | Inconsistent dosing or sampling. | - Refine surgical and dosing procedures to ensure consistency. - Increase the number of animals per group to improve statistical power. |
| Saturation of efflux transporters at higher doses. | - Perform a dose-escalation study and measure CNS concentrations at each dose level to assess linearity. | |
| Discrepancy Between In Vitro Permeability and In Vivo Exposure | In vitro model does not accurately reflect the in vivo environment. | - Compare results from multiple in vitro models (e.g., PAMPA vs. cell-based assays). - Validate in vitro findings with a pilot in vivo study. |
| High plasma protein binding limiting the free fraction available for CNS entry. | - Measure the unbound fraction of the compound in plasma and brain tissue. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Brain Penetration in Mice
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6).
-
Compound Administration: Administer this compound via the intended clinical route (e.g., intravenous, oral) at a defined dose.
-
Sample Collection: At predetermined time points post-administration, collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove residual blood.
-
Tissue Processing: Harvest the brain and homogenize it in a suitable buffer.
-
Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration in the brain by the concentration in plasma.
Protocol 2: Evaluation of P-glycoprotein Efflux Using an In Vitro Model
-
Cell Culture: Utilize a cell line that overexpresses P-gp (e.g., MDCK-MDR1) and a corresponding wild-type cell line (e.g., MDCK).
-
Transwell Assay: Seed the cells on Transwell inserts and allow them to form a confluent monolayer.
-
Compound Application: Add this compound to either the apical (top) or basolateral (bottom) chamber of the Transwell plate.
-
Sampling: At various time points, collect samples from the opposite chamber.
-
Analysis: Quantify the concentration of this compound in the samples to determine the rate of transport in both directions (apical to basolateral and basolateral to apical).
-
Efflux Ratio Calculation: The efflux ratio is calculated by dividing the permeability coefficient in the B-A direction by the permeability coefficient in the A-B direction. An efflux ratio significantly greater than 2 suggests the compound is a substrate for P-gp.
Visualizing Experimental Workflows and Concepts
Caption: A flowchart illustrating the decision-making process for troubleshooting poor CNS delivery of a compound.
Caption: A simplified diagram of the blood-brain barrier and the factors influencing drug delivery.
TDI-6118 stability in cell culture media
Welcome to the technical support center for TDI-6118. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges related to the stability of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound is a potent and selective, brain-penetrant EZH2 inhibitor with an IC50 of 14 nM. It inhibits cellular H3K27 methylation with an IC50 of 580 nM. For long-term storage, the powdered form of this compound should be kept at -20°C for up to 2 years. Once dissolved in DMSO, it is recommended to store stock solutions at -80°C for up to 6 months. For short-term use, a solution in DMSO can be stored at 4°C for up to 2 weeks.[1]
Q2: I am seeing variable or lower-than-expected activity of this compound in my cell-based assays. Could this be a stability issue?
Q3: What factors can influence the stability of this compound in cell culture media?
Several factors can affect the stability of a small molecule like this compound in an aqueous environment such as cell culture media:
-
pH: The pH of the cell culture medium can influence the rate of hydrolysis of certain functional groups.
-
Temperature: Standard cell culture conditions of 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Prolonged exposure to light can cause photodegradation of light-sensitive molecules.
-
Media Components: Interactions with components in the media, such as serum proteins or reducing agents, can impact compound stability.
-
Enzymatic Degradation: Cells can secrete enzymes that may metabolize or degrade the compound.
Q4: Are there any known degradation pathways for this compound?
Currently, there is no publicly available information detailing the specific degradation pathways of this compound. However, based on its molecular formula (C23H23Cl2N3O3), it likely contains functional groups that could be susceptible to hydrolysis or oxidation under typical cell culture conditions.
Troubleshooting Guide
If you suspect that the stability of this compound is affecting your experimental results, please refer to the following troubleshooting guide.
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a frozen DMSO stock. Avoid using pre-diluted media that has been stored for an extended period.
-
Minimize Incubation Time: If possible, design your experiments to minimize the incubation time of this compound with the cells.
-
Conduct a Time-Course Experiment: To assess stability, incubate this compound in your cell culture medium at 37°C for various durations (e.g., 0, 2, 6, 12, 24, 48 hours) without cells. Then, use these pre-incubated media to treat your cells for a short period and assess the biological response. A decrease in activity with longer pre-incubation times suggests instability.
-
Analyze Compound Integrity: If you have access to analytical instrumentation such as HPLC or LC-MS, you can directly measure the concentration of intact this compound in the cell culture medium over time.
Issue 2: High Variability Between Replicate Wells or Experiments
Possible Cause: Inconsistent handling of this compound or precipitation of the compound.
Troubleshooting Steps:
-
Ensure Complete Solubilization: When preparing your working solution in cell culture medium, ensure that the DMSO stock of this compound is thoroughly mixed to prevent precipitation. The final concentration of DMSO in the media should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Protect from Light: Store and handle this compound solutions in a manner that protects them from light, for example, by using amber tubes or covering plates with foil.
-
Standardize Procedures: Ensure that all experimental steps, from the preparation of the compound dilutions to the incubation times, are performed consistently across all experiments.
Data on this compound Stability
To aid researchers in their experimental planning, we recommend determining the stability of this compound in the specific cell culture media being used. The following table can be used to summarize your internal findings.
| Cell Culture Medium | Serum Concentration (%) | Incubation Time (hours) at 37°C | Half-life (t½) (hours) | Remaining Compound (%) |
| DMEM | 10 | User-defined | User-determined | User-determined |
| RPMI-1640 | 10 | User-defined | User-determined | User-determined |
| McCoy's 5A | 10 | User-defined | User-determined | User-determined |
| Add other media as needed |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for quantifying the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
DMSO (anhydrous, cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, light-protected microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Cell Culture Medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Course Incubation: Aliquot the this compound-containing medium into sterile, light-protected tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubate: Place the tubes in a 37°C incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Sample Preparation for Analysis: Once all time points are collected, thaw the samples. Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile). Centrifuge to pellet the precipitate and transfer the supernatant for analysis.
-
Analytical Measurement: Analyze the concentration of the remaining intact this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound as a function of time. From this plot, you can calculate the half-life (t½) of the compound in the medium.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Interpreting Unexpected Results with TDI-6118
Welcome to the technical support center for TDI-6118. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and interpreting unexpected results during experiments with this potent and selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and brain-penetrant small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] This H3K27me3 mark is a hallmark of transcriptionally silent chromatin. By inhibiting EZH2, this compound leads to a global reduction in H3K27me3 levels, resulting in the de-repression of EZH2 target genes.
Q2: I'm not observing the expected decrease in cell viability after treating my cancer cell line with this compound. What are the possible reasons?
Several factors could contribute to a lack of effect on cell viability:
-
Cell Line Insensitivity: Not all cell lines are sensitive to EZH2 inhibition. Sensitivity is often associated with specific genetic backgrounds, such as EZH2 gain-of-function mutations or mutations in members of the SWI/SNF chromatin remodeling complex.[5]
-
Non-Canonical EZH2 Functions: In some cellular contexts, EZH2 can have functions independent of its catalytic activity, such as acting as a transcriptional co-activator.[5] In such cases, inhibiting its methyltransferase activity with this compound may not be sufficient to induce cell death.
-
Bypass Pathways: Cancer cells can develop resistance to EZH2 inhibitors by activating alternative survival pathways, such as the PI3K/AKT or MAPK signaling pathways.[5]
-
Insufficient Treatment Duration or Concentration: The phenotypic effects of EZH2 inhibition, such as changes in cell viability, can be delayed and may require prolonged exposure to the inhibitor. It is also crucial to determine the optimal concentration for your specific cell line. A reduction in H3K27me3 levels should be detectable within 72-96 hours of effective treatment.[6]
-
Inhibitor Instability: Ensure proper handling and storage of this compound to maintain its activity. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[6]
Q3: I've observed a paradoxical increase in the expression of some genes that are expected to be silenced by EZH2 after this compound treatment. How can this be explained?
This counterintuitive observation could be due to:
-
Indirect Effects: The gene you are observing might be indirectly regulated. This compound could be inhibiting the expression of a transcriptional repressor that normally keeps your gene of interest silenced.
-
Non-Canonical EZH2 Activity: EZH2 can sometimes function as a transcriptional activator.[7][8][9] By inhibiting EZH2, you might be disrupting this non-canonical activation role, leading to complex downstream effects on gene expression.
-
Chromatin Remodeling Dynamics: The relationship between H3K27me3 and gene expression is complex. The removal of this repressive mark does not always immediately lead to gene activation. Other factors, such as the presence of activating histone marks and the binding of transcription factors, are also crucial.
Q4: My Western blot does not show a significant reduction in global H3K27me3 levels after this compound treatment. What should I do?
-
Confirm Inhibitor Activity: First, ensure that the inhibitor is active. Use a positive control cell line known to be sensitive to EZH2 inhibitors.
-
Optimize Experimental Conditions:
-
Concentration: Perform a dose-response experiment to determine the IC50 of this compound for H3K27me3 reduction in your cell line. The reported cellular IC50 for H3K27me3 inhibition is 580 nM.[1][2]
-
Time Course: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to find the optimal treatment duration.
-
-
Check Reagents and Protocol:
-
Antibody: Ensure you are using a high-quality, validated antibody specific for H3K27me3.
-
Western Blot Protocol: Verify all steps of your Western blot protocol, including protein extraction, quantification, loading, transfer, and antibody incubation.
-
Troubleshooting Guides
Guide 1: Unexpected Lack of Phenotypic Effect (e.g., No Change in Cell Viability)
This guide provides a step-by-step approach to troubleshoot experiments where this compound does not produce the expected phenotypic outcome.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Batch-to-Batch Variability of Small Molecule Compounds
Introduction
Batch-to-batch variability of research compounds can be a significant source of experimental irreproducibility. This guide provides a framework for researchers, scientists, and drug development professionals to identify, manage, and mitigate the effects of variability between different lots of a small molecule inhibitor, referred to here as TDI-6118. By implementing robust quality control measures and systematic troubleshooting, researchers can ensure the reliability and consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our assays after ordering a new lot of this compound. What could be the cause?
Inconsistent results between different lots of a compound are often due to batch-to-batch variability. Potential causes include:
-
Purity and Impurity Profile: The percentage of the active compound and the nature of impurities can differ between synthesis batches.
-
Solubility: Variations in the physical form (e.g., crystalline vs. amorphous) can affect how well the compound dissolves.
-
Potency: The new batch may have a different intrinsic biological activity.
-
Degradation: The compound may have degraded during shipping or storage.
It is crucial to qualify each new batch before use in critical experiments.
Q2: How can we proactively manage batch-to-batch variability?
A proactive approach to quality control is the most effective strategy. We recommend the following steps for each new batch of this compound:
-
Request a Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new lot. Compare the purity, appearance, and other specifications to previous batches.
-
Perform In-House Quality Control: Do not rely solely on the supplier's CoA. Conduct your own validation experiments.
-
Establish a Standard Operating Procedure (SOP): Develop a consistent protocol for receiving, storing, and handling the compound.
-
Aliquot and Store Properly: Upon receipt, aliquot the compound into single-use volumes and store them under the recommended conditions to minimize freeze-thaw cycles and degradation.
Troubleshooting Guide
Issue 1: Decreased Potency of a New Batch of this compound
You have received a new lot of this compound, and it appears to be less potent in your standard cell-based assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased compound potency.
Issue 2: Increased Cell Toxicity with a New Batch of this compound
A new batch of the compound is showing higher than expected toxicity in your cell models, even at concentrations where it should be specific.
Possible Causes and Solutions:
| Possible Cause | Verification Method | Solution |
| Toxic Impurity | Review the impurity profile on the CoA. If not detailed, consider analytical chemistry (e.g., LC-MS) to compare with a previous, well-behaved batch. | Contact the supplier with your findings. A different synthetic route may have introduced a toxic intermediate. |
| Solvent Artifact | Ensure the solvent (e.g., DMSO) concentration is consistent across experiments and is not toxic on its own. | Run a vehicle control with the highest concentration of solvent used. |
| Compound Degradation | The compound may have degraded into a toxic byproduct. | Assess the stability of the compound under your experimental conditions (e.g., in media at 37°C over time). |
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound
This protocol outlines a workflow to validate the identity, purity, and activity of a new lot of a small molecule inhibitor.
Technical Support Center: A Guide to TDI-6118 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing TDI-6118, a potent and selective brain-penetrant EZH2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and pitfalls encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2][3] By inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels, resulting in the de-repression of target genes, including tumor suppressor genes.[4]
Q2: What are the key potency values for this compound?
A2: this compound exhibits potent inhibition of EZH2 with a reported half-maximal inhibitory concentration (IC50) of 14 nM in biochemical assays. In cellular assays, it inhibits the methylation of H3K27 with an IC50 of 580 nM.[5][6][7]
Q3: What makes this compound different from other EZH2 inhibitors?
A3: A key feature of this compound is its ability to penetrate the blood-brain barrier, making it a valuable tool for studying the role of EZH2 in central nervous system (CNS) malignancies and other neurological disorders.[1][8] Many other EZH2 inhibitors have poor brain penetrance, limiting their application in CNS-related research.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in a suitable solvent such as dimethyl sulfoxide (DMSO).[9] To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium or vehicle for in vivo studies. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem 1: No significant decrease in cell viability or proliferation is observed after this compound treatment.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Incubation Time | The anti-proliferative effects of EZH2 inhibitors are often slow to manifest and may require prolonged treatment. This is due to the slow turnover of the H3K27me3 mark. Extend the incubation period to 6-14 days, replenishing the media with fresh this compound every 2-4 days.[10] |
| Low Compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Cell Line Insensitivity | Not all cell lines are sensitive to EZH2 inhibition. Sensitivity can be influenced by factors such as the presence of EZH2 gain-of-function mutations or co-occurring mutations in other genes (e.g., ARID1A).[11] Consider using a known EZH2 inhibitor-sensitive cell line as a positive control. |
| Compound Instability | Ensure proper storage of stock solutions. Prepare fresh working dilutions for each experiment. |
Problem 2: Inconsistent or no reduction in global H3K27me3 levels by Western Blot.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Antibody Performance | Use a well-validated primary antibody specific for H3K27me3. Titrate the antibody to determine the optimal concentration for your experimental setup. |
| Insufficient Treatment Duration | Similar to effects on cell viability, a significant reduction in global H3K27me3 levels may require a longer incubation period (e.g., 72-96 hours or longer).[2] |
| Poor Histone Extraction | Ensure your histone extraction protocol is efficient. Inefficient extraction can lead to low yields and variability. Consider using a commercial histone extraction kit for consistency. |
| Loading Control Issues | Use an appropriate loading control for histone modifications, such as total Histone H3. This ensures that observed changes in H3K27me3 are not due to unequal sample loading. |
In Vivo Experiments
Problem 3: Lack of tumor growth inhibition in xenograft models.
| Potential Cause | Troubleshooting Suggestion |
| Inadequate Dosing or Formulation | For in vivo studies, it is crucial to use a well-tolerated and effective dose. Consult preclinical studies of this compound or other brain-penetrant EZH2 inhibitors for guidance on dosing regimens.[12][13] Ensure the formulation is appropriate for the route of administration and maintains compound stability. |
| Poor Pharmacokinetics/Pharmacodynamics (PK/PD) | Although this compound is brain-penetrant, its PK/PD profile can vary between animal models.[3] Conduct a pilot PK/PD study to determine the optimal dosing schedule to maintain sufficient target engagement in the tumor tissue. |
| Tumor Model Resistance | The tumor microenvironment and intrinsic tumor cell resistance can impact in vivo efficacy. Ensure the chosen xenograft model is sensitive to EZH2 inhibition. |
| Animal Health | Monitor the health of the animals throughout the study. Weight loss or other signs of toxicity can affect tumor growth and response to treatment. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the existing medium and add the medium containing the this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 6 to 14 days), replenishing the medium with fresh compound every 2-4 days.[10]
-
Assay: On the day of analysis, follow the manufacturer's protocol for the chosen viability assay (e.g., add CellTiter-Glo® reagent, incubate, and measure luminescence).
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for H3K27me3
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for 72-96 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a suitable protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts (e.g., 5-10 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Visualizations
Caption: EZH2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. honda.com.au [honda.com.au]
- 2. benchchem.com [benchchem.com]
- 3. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Synthesis of diazadibenzoperylenes and characterization of their structural, optical, redox, and coordination properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 16466-61-8 CAS MSDS (DI-TERT-BUTYL HYDRAZODICARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. biorxiv.org [biorxiv.org]
optimizing tissue harvesting post TDI-6118 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing tissue harvesting protocols following treatment with TDI-6118.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of Kinase Omega (KO), a key enzyme in the Cellular Proliferation and Matrix (CPM) signaling pathway. By inhibiting KO, this compound is designed to reduce cell proliferation and modulate the extracellular matrix composition, which can impact tissue integrity and composition.
Q2: How soon after the final this compound dose should I harvest the tissue?
The optimal harvesting time depends on the specific research question and the target tissue. The table below provides general guidance based on the intended downstream analysis.
Table 1: Recommended Tissue Harvesting Time Points Post-Final this compound Dose
| Downstream Application | Recommended Harvesting Time | Rationale |
| Phospho-protein Analysis | 1 - 4 hours | Capture peak inhibition of Kinase Omega phosphorylation. |
| Gene Expression Analysis (qPCR/RNA-seq) | 6 - 24 hours | Allow for changes in gene transcription to manifest. |
| Protein Expression Analysis (Western Blot/IHC) | 24 - 72 hours | Permit sufficient time for protein translation and turnover. |
| Histological and Morphological Analysis | 48 - 96 hours | Observe structural changes in the tissue architecture. |
Q3: Are there any known effects of this compound on standard housekeeping genes?
Yes, this compound has been observed to modulate the expression of some commonly used housekeeping genes in certain tissue types. It is crucial to validate your chosen housekeeping genes. We recommend testing a panel of at least three potential housekeeping genes (e.g., ACTB, GAPDH, TBP) to determine the most stable reference for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Increased Tissue Fragility During Harvesting
Question: I've noticed that tissues from this compound-treated subjects are more fragile and difficult to handle compared to my control group. Why is this happening and how can I mitigate it?
Answer: this compound's inhibition of the CPM pathway can lead to a reduction in key extracellular matrix proteins, such as collagen and fibronectin, which can decrease the tensile strength of the tissue.
Troubleshooting Steps:
-
Gentle Handling: Use fine-tipped forceps and minimize manipulation of the tissue.
-
Optimized Dissection Tools: Ensure dissection tools are sharp to avoid tearing.
-
Immediate Processing: Process the tissue immediately after harvesting to prevent further degradation. Consider flash-freezing in liquid nitrogen or immediate fixation.
-
Use of Support Medium: For very fragile tissues, consider embedding in a supportive medium like Optimal Cutting Temperature (OCT) compound prior to freezing.
Issue 2: Altered Cell Morphology in Histological Sections
Question: My H&E stained tissue sections from the this compound treatment group show a significant number of cells with a rounded morphology, which is not typical for this tissue type. Is this an expected outcome?
Answer: Yes, this can be an on-target effect of this compound. The CPM pathway is involved in maintaining cell-matrix adhesions. Inhibition of this pathway can lead to changes in cell shape and adhesion.
Troubleshooting and Validation:
-
Confirm with Immunohistochemistry (IHC): Stain for markers of cell adhesion (e.g., integrins, cadherins) to confirm if their localization is altered.
-
Assess Apoptosis: Perform a TUNEL assay or stain for cleaved caspase-3 to rule out apoptosis as the cause of morphological changes.
-
Quantify Morphological Changes: Use image analysis software to quantify the changes in cell circularity to have a quantitative measure of the effect.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Increased Tissue Fragility | Reduced ECM protein expression. | Gentle handling, sharp tools, immediate processing. |
| Altered Cell Morphology | Disruption of cell-matrix adhesions. | Confirm with IHC for adhesion markers, rule out apoptosis. |
| Inconsistent Western Blot Results | Altered protein expression and phosphorylation. | Optimize lysis buffers, validate antibody specificity. |
| Variable qPCR Results | Modulation of housekeeping gene expression. | Validate a panel of housekeeping genes. |
Experimental Protocols
Protocol 1: Optimal Tissue Harvesting Post-TDI-6118 Treatment
-
Preparation: Prepare all necessary tools and reagents before starting the procedure. This includes sharpened dissection tools, phosphate-buffered saline (PBS), fixatives (e.g., 10% neutral buffered formalin), and cryovials with liquid nitrogen.
-
Euthanasia and Perfusion: Euthanize the animal according to approved institutional guidelines. If required for your downstream application, perform cardiac perfusion with ice-cold PBS to remove blood from the tissues.
-
Dissection: Carefully dissect the target tissue, minimizing physical stress.
-
Washing: Briefly rinse the tissue in ice-cold PBS to remove any remaining blood or contaminants.
-
Sectioning: For larger tissues, divide them into smaller pieces suitable for the intended downstream analyses.
-
Processing for Downstream Analysis:
-
For RNA/Protein: Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
For Histology: Place the tissue in the appropriate fixative for the recommended duration or embed in OCT and freeze on dry ice.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for tissue harvesting.
Caption: Troubleshooting decision tree.
Technical Support Center: Quantification of TDI-6118 in Brain Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of the novel small molecule, TDI-6118, in brain tissue. The information provided is based on established methods for small molecule analysis in complex biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of quantifying this compound in brain tissue.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal in LC-MS/MS | Poor extraction recovery of this compound from brain homogenate. | Optimize the extraction method. If using protein precipitation, try different organic solvents (e.g., acetonitrile, methanol) or a combination. For liquid-liquid extraction, test various organic solvents with different polarities. Consider solid-phase extraction (SPE) for cleaner samples and better recovery. |
| Significant ion suppression due to matrix effects from the complex brain tissue.[1][2][3] | Dilute the sample extract to reduce the concentration of interfering matrix components.[1][3] Enhance chromatographic separation to resolve this compound from co-eluting matrix components.[3] Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.[3] | |
| Sub-optimal mass spectrometry settings. | Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows), and collision energy for the specific MRM transitions of this compound. | |
| High Variability in Replicate Samples | Inconsistent homogenization of brain tissue. | Ensure a standardized and thorough homogenization process. Use a mechanical homogenizer and keep samples on ice to prevent degradation. Visually inspect for complete tissue disruption. |
| Inaccurate pipetting of small volumes. | Calibrate pipettes regularly. For very small volumes, consider using a higher concentration stock solution to increase the volume being pipetted. | |
| Sample degradation. | Process samples quickly and store them at appropriate temperatures (e.g., -80°C) to minimize degradation of this compound. | |
| Poor Peak Shape in Chromatography | Inappropriate mobile phase composition. | Adjust the mobile phase pH and organic solvent composition to improve peak shape. Ensure the sample solvent is compatible with the initial mobile phase conditions. |
| Column overload. | Inject a smaller volume of the sample or dilute the sample further. | |
| Contamination of the LC column. | Use a guard column to protect the analytical column.[4] Implement a column washing step after each run to remove strongly retained matrix components.[4] | |
| Carryover in Blank Injections | Adsorption of this compound to the LC system components. | Optimize the needle wash solution to effectively remove residual analyte. Include a high-organic wash step in the gradient. |
| High concentration sample injected previously. | Inject several blank samples after a high concentration sample to ensure the system is clean before the next analysis. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for extracting this compound from brain tissue?
For the quantification of small molecules like this compound in brain tissue, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.[5][6][7] The extraction method of choice will depend on the physicochemical properties of this compound. Common and effective methods include:
-
Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the brain homogenate to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous brain homogenate into an immiscible organic solvent. The choice of solvent is critical and needs to be optimized.[8]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This can help in reducing matrix effects.
2. How can I minimize matrix effects when analyzing brain tissue samples?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in brain tissue analysis.[1][2][3] Strategies to mitigate these effects include:
-
Effective Sample Preparation: As mentioned above, using a more selective sample preparation method like LLE or SPE can remove many interfering components.
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is crucial.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of quantification.[1][3]
3. What are the critical steps in brain tissue sample collection and preparation?
Proper sample collection and preparation are vital for accurate quantification.[5][6][7]
-
Rapid Collection and Freezing: After collection, brain tissue should be immediately frozen (e.g., in liquid nitrogen) to stop metabolic activity and prevent degradation of this compound.
-
Homogenization: The frozen tissue needs to be homogenized to create a uniform sample. This is typically done in a buffer solution.[7]
-
Accurate Aliquoting: Ensure the homogenate is well-mixed before taking an aliquot for extraction.
4. How do I ensure I am quantifying this compound in the brain parenchyma and not just in the blood within the brain vasculature?
To accurately measure the concentration of this compound that has crossed the blood-brain barrier, it is important to remove residual blood from the brain tissue.[9] This can be achieved by transcardial perfusion with saline before harvesting the brain.[9]
Experimental Protocols
Protocol 1: Brain Tissue Homogenization
-
Weigh the frozen brain tissue sample.
-
Add a specific volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS) to achieve a desired tissue-to-buffer ratio (e.g., 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) on ice until the tissue is completely disrupted and a uniform suspension is formed.
-
Store the homogenate at -80°C until extraction.
Protocol 2: Protein Precipitation (PPT) Extraction
-
Thaw the brain homogenate on ice.
-
Vortex the homogenate to ensure it is well-mixed.
-
To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
Thaw the brain homogenate on ice and vortex.
-
To a 100 µL aliquot of the brain homogenate, add the internal standard.
-
Add a specific volume (e.g., 500 µL) of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at high speed for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification in brain tissue.
Caption: Key challenges in the quantification of this compound in brain tissue.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
mitigating TDI-6118 impact on normal cell function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TDI-6118, a novel allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). The following information is intended to help mitigate the impact of this compound on normal cell function and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase. SHP2 is a critical component of the RAS/MAPK signaling pathway, which is downstream of multiple receptor tyrosine kinases (RTKs).[1] In its inactive state, SHP2's N-SH2 domain folds back to block the active site of the phosphatase domain.[1][2] Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptors or scaffolding proteins, leading to a conformational change that opens the active site and activates its phosphatase activity.[1][2] this compound stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[1]
Q2: What are the known or potential off-target effects of this compound and similar SHP2 inhibitors?
A2: While designed for SHP2, allosteric inhibitors can have off-target effects. Researchers should be aware of the following possibilities:
-
Inhibition of Autophagy: Some SHP2 allosteric inhibitors have been found to accumulate in lysosomes and block autophagic flux in a manner that is independent of SHP2.[1][3] This can contribute to the compound's anti-tumor activity but is an important off-target effect to consider in normal cells.[1][3]
-
Inhibition of other phosphatases or kinases: Although designed to be specific, high concentrations of small molecule inhibitors can lead to off-target inhibition of other proteins with similar binding pockets.[4] For example, some active-site targeting SHP2 inhibitors have been shown to have off-target effects on PDGFRβ and SRC.[2][5][6]
-
General cellular stress: High concentrations of any small molecule can induce cellular stress responses unrelated to its intended target.
Q3: How can I confirm that the observed phenotype in my experiment is due to SHP2 inhibition and not an off-target effect?
A3: Differentiating on-target from off-target effects is crucial for the correct interpretation of results.[4] Several strategies can be employed:
-
Use of a structurally distinct SHP2 inhibitor: If a different SHP2 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely that the effect is on-target.
-
Genetic knockdown or knockout of SHP2: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SHP2 expression should phenocopy the effects of this compound if the phenotype is on-target.
-
Rescue experiments: In an SHP2-knockout background, re-introducing wild-type SHP2 should rescue the phenotype.
-
Use of an inactive control compound: If available, a structurally similar but biologically inactive version of this compound can help to identify non-specific effects.
Troubleshooting Guides
Guide 1: Unexpected Cell Toxicity or Reduced Viability
If you observe higher than expected cytotoxicity or a significant reduction in cell viability in your non-cancerous cell lines, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | 1. Perform a dose-response curve to determine the optimal concentration that inhibits SHP2 signaling without causing excessive cell death. 2. Use the lowest effective concentration for your experiments. |
| Off-Target Autophagy Inhibition | 1. Monitor autophagy markers such as LC3-II accumulation and p62 degradation by Western blot. 2. Perform an autophagy flux assay (see Experimental Protocols). |
| General Cellular Stress | 1. Assess markers of cellular stress, such as the unfolded protein response (UPR) or DNA damage response (DDR) by Western blot. 2. Reduce serum concentration in the culture medium to minimize basal signaling and potentially allow for lower effective concentrations of this compound. |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to SHP2 inhibition and off-target effects. Consider testing your experimental paradigm in a different, less sensitive cell line if possible. |
Guide 2: Discrepancy Between Biochemical and Cell-Based Assays
If this compound shows potent inhibition in a biochemical assay but has a weaker than expected effect in a cell-based assay, this could be due to several factors.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Lyse cells after treatment and use an antibody against this compound (if available) or a tagged version of the compound to confirm intracellular presence. 2. Increase incubation time to allow for sufficient compound uptake. |
| Drug Efflux | 1. Co-incubate with known inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of this compound. |
| Compound Degradation | 1. Ensure the compound is stored correctly and that the prepared solutions are fresh. 2. Test the stability of this compound in your cell culture medium over the time course of your experiment. |
Experimental Protocols
Protocol 1: Western Blot for SHP2 Pathway Activation
This protocol is for assessing the phosphorylation status of ERK (p-ERK), a downstream effector of the SHP2/MAPK pathway.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF, FGF, or PDGF) for 10-15 minutes to activate the RTK/SHP2/MAPK pathway.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Autophagy Flux Assay
This protocol uses bafilomycin A1, a V-ATPase inhibitor that blocks the fusion of autophagosomes with lysosomes, to measure autophagic flux.
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired duration.
-
Bafilomycin A1 Addition: In the final 2-4 hours of the this compound treatment, add bafilomycin A1 (typically 100 nM) to a subset of the wells.
-
Lysis and Western Blot: Lyse the cells and perform a Western blot as described in Protocol 1.
-
Immunoblotting: Probe the membrane for LC3 and p62.
-
Interpretation:
-
An increase in LC3-II in the presence of this compound alone could indicate either increased autophagosome formation or a block in degradation.
-
If this compound is blocking autophagic flux, there will be a significant accumulation of LC3-II in the this compound treated cells, but little to no further increase when bafilomycin A1 is added. In contrast, a vehicle-treated cell will show a large increase in LC3-II after bafilomycin A1 treatment.
-
Accumulation of the autophagy substrate p62 also indicates a blockage in autophagy.
-
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: General troubleshooting workflow for unexpected experimental results.
References
- 1. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 2. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off‐target inhibition by active site‐targeting SHP 2 inhibitors – ScienceOpen [scienceopen.com]
- 6. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors in Brain Cancer Models: TDI-6118 vs. Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
The therapeutic targeting of epigenetic regulators has emerged as a promising strategy in oncology. Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a frequently dysregulated histone methyltransferase in a variety of cancers, including malignant brain tumors. Its role in silencing tumor suppressor genes makes it an attractive target for therapeutic intervention. This guide provides a comparative analysis of two prominent EZH2 inhibitors, TDI-6118 and tazemetostat, with a focus on their preclinical performance in brain cancer models.
Executive Summary
This compound is a novel, potent, and selective EZH2 inhibitor distinguished by its brain-penetrant properties, a critical feature for treating central nervous system (CNS) malignancies.[1][2][3] In contrast, tazemetostat is an FDA-approved EZH2 inhibitor with a more extensive portfolio of preclinical and clinical data across various cancer types, including pediatric brain tumors.[4][5][6] While direct head-to-head comparative studies in the same brain cancer models are limited, this guide synthesizes the available data to facilitate an informed evaluation of their potential therapeutic utility.
Mechanism of Action: Targeting EZH2-Mediated Gene Silencing
Both this compound and tazemetostat are small molecule inhibitors that competitively bind to the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to its substrate, histone H3 at lysine 27 (H3K27). The resulting decrease in H3K27 trimethylation (H3K27me3) leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and survival.[7][8][9][10]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and tazemetostat. It is important to note the absence of direct comparative studies necessitates a cross-study comparison, which should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of EZH2 Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Biochemical | EZH2 | 14 nM | [1] |
| Cellular | H3K27me3 Inhibition | 580 nM | [1] | |
| Tazemetostat | Cellular | U-87 Glioblastoma | ~25 µM (viability) | [7] |
| Cellular | GL1 Glioblastoma | ~25 µM (viability) | [7] | |
| UNC1999 | Cellular | Brain-Tumor Initiating Cells | Low µM (cytotoxicity) | [9][11] |
| GSK126 | Cellular | Diffuse Midline Glioma | >6 µM (proliferation) | [12] |
Table 2: In Vivo Efficacy of Tazemetostat in Orthotopic Brain Tumor Models
| Model | Treatment | Dosing Schedule | Key Findings | Reference |
| ATRT (IC-L1115ATRT) | Tazemetostat | 400 mg/kg, twice daily | 101% increase in median survival | [4][5] |
| GBM (IC-2305GBM) | Tazemetostat | 250 mg/kg, twice daily | 32% increase in median survival | [4][5] |
| Tazemetostat | 400 mg/kg, twice daily | 45% increase in median survival | [4][5] | |
| Medulloblastoma (SHH & Group 3) | Tazemetostat | Not specified | Prolonged survival | [13] |
Note: In vivo efficacy data for this compound in brain cancer models is not yet publicly available.
Key Differentiator: Blood-Brain Barrier Penetration
A major hurdle in the treatment of brain cancers is the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the CNS. This compound was specifically designed to overcome this challenge and is reported to be the first brain-penetrant EZH2 inhibitor.[2][3][14] This characteristic represents a significant potential advantage over other EZH2 inhibitors, including tazemetostat, for which BBB penetration has been a subject of investigation.[15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the presented data. Below are summaries of key experimental protocols typically employed in the evaluation of EZH2 inhibitors.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effects of a compound on cancer cell proliferation and survival.
Protocol:
-
Cell Seeding: Brain cancer cell lines (e.g., U-87 MG, patient-derived glioblastoma cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the EZH2 inhibitor (e.g., this compound, tazemetostat) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow for the anti-proliferative effects of the inhibitors to manifest.
-
Viability Assessment: A viability reagent, such as MTT or a luminescent ATP-based reagent (e.g., CellTiter-Glo), is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Analysis: The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated.
Orthotopic Xenograft Models in Immunocompromised Mice
In vivo models are essential for evaluating the therapeutic efficacy of drug candidates in a more physiologically relevant setting.
Protocol:
-
Cell Implantation: Human brain cancer cells, often patient-derived, are stereotactically injected into the brains of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor engraftment and growth are monitored using non-invasive imaging techniques such as bioluminescence or MRI.
-
Treatment: Once tumors are established, mice are randomized into treatment groups and receive the EZH2 inhibitor (e.g., by oral gavage) or a vehicle control.
-
Efficacy Evaluation: The primary endpoint is typically overall survival. Tumor growth can also be assessed by imaging throughout the study.
-
Histological Analysis: At the end of the study, brain tissues are collected for histological and immunohistochemical analysis to assess tumor morphology and biomarker expression (e.g., H3K27me3 levels).
Discussion and Future Directions
The available data suggests that both this compound and tazemetostat are promising therapeutic agents for the treatment of brain cancers. The key advantage of this compound lies in its brain-penetrant nature, a property that is highly desirable for targeting CNS tumors.[2][3] However, the lack of published in vivo efficacy data for this compound in brain cancer models makes a direct comparison with the more extensively studied tazemetostat challenging.
Tazemetostat has demonstrated in vivo efficacy in pediatric brain tumor models, leading to prolonged survival.[4][5] However, some studies have indicated that its single-agent activity may be modest in certain contexts, suggesting that combination therapies could be a more effective approach.[16] Indeed, preclinical studies have explored combining EZH2 inhibitors with other agents, such as dexamethasone or other epigenetic modifiers, with synergistic effects.[11]
Future research should focus on generating head-to-head preclinical data for this compound and tazemetostat in a panel of well-characterized brain cancer models, including both cell lines and patient-derived xenografts. Key endpoints should include in vitro cytotoxicity, in vivo efficacy (survival and tumor growth inhibition), and pharmacodynamic assessment of target engagement (i.e., reduction of H3K27me3 levels in tumor tissue). Such studies will be crucial for determining the relative therapeutic potential of these two EZH2 inhibitors and for guiding their clinical development for the treatment of brain cancer.
References
- 1. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the role of novel EZH2 inhibitors in primary glioblastoma cell cultures: effects on proliferation, epithelial-mesenchymal transition, migration, and on the pro-inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. oncotarget.com [oncotarget.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. EZH2 targeting in medulloblastoma reduces tumor growth through epigenetic reactivation of the BAI1/p53 tumor suppressor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. No Significant Cytotoxic Effect of the EZH2 Inhibitor Tazemetostat (EPZ-6438) on Pediatric Glioma Cells with Wildtype Histone 3 or Mutated Histone 3.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of TDI-6118 EZH2 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the EZH2 inhibitor TDI-6118 with other leading alternatives, supported by experimental data. Detailed methodologies for key validation experiments are included to assist researchers in evaluating and replicating these findings.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification that leads to transcriptional repression. Dysregulation of EZH2 activity is implicated in numerous cancers, making it a prime target for therapeutic intervention. This has led to the development of various small molecule inhibitors targeting EZH2's methyltransferase activity.
Comparative Analysis of EZH2 Inhibitors
The inhibitory activity of this compound and its alternatives is a key performance indicator. This is typically assessed through biochemical assays to determine the half-maximal inhibitory concentration (IC50) against the purified EZH2 enzyme, and cellular assays to measure the inhibitor's ability to reduce H3K27me3 levels and inhibit cell proliferation in cancer cell lines.
Biochemical and Cellular Potency
| Inhibitor | Target(s) | Biochemical IC50/Ki (Wild-Type EZH2) | Cellular H3K27me3 IC50 | Reference(s) |
| This compound | EZH2 | IC50: 14 nM | 580 nM | [1] |
| Tazemetostat (EPZ-6438) | EZH2/EZH1 | Ki: 2.5 nM (IC50: 11-16 nM) | ~19 nM (WSU-DLCL2) | [2][3] |
| GSK126 | EZH2 | IC50: 0.5 - 3 nM | ~7 nM (Karpas-422) | [2][3] |
| CPI-1205 | EZH2 | Not explicitly stated, but described as potent | Not explicitly stated |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Accurate validation of EZH2 inhibitor activity relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Biochemical EZH2 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of purified PRC2 complexes by measuring the transfer of a radiolabeled methyl group.
Materials:
-
Purified five-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide substrate
-
S-adenosyl-L-[³H]-methionine ([³H]-SAM)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer
-
Streptavidin-coated microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compounds to the microplate wells.
-
Add the PRC2 complex and histone H3 peptide substrate to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction by adding unlabeled SAM.
-
Read the plate on a microplate scintillation counter to measure the incorporated radioactivity.
-
Calculate IC50 values by fitting the data to a dose-response curve.[4]
Cellular H3K27me3 Quantification (Western Blot)
This method assesses the global levels of H3K27 trimethylation in cells treated with an EZH2 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against H3K27me3 and total Histone H3
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imager
Procedure:
-
Cell Treatment: Seed cells and treat with a range of concentrations of the EZH2 inhibitor (e.g., 1 nM to 10 µM) and a DMSO vehicle control. Incubate for 3 to 7 days.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Quantify protein concentration using a BCA assay.[5]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate 15-20 µg of protein per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[5]
-
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies against H3K27me3 (e.g., 1:1000 dilution) and Total Histone H3 (e.g., 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[5]
-
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.[5]
Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of an EZH2 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the EZH2 inhibitor in culture medium. Add the diluted inhibitor or vehicle control to the respective wells. Incubate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Change the medium with a freshly prepared inhibitor every 3-4 days.[6]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure absorbance at 570 nm using a plate reader.[2]
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.[7]
Visualizations
EZH2 Signaling Pathway and Inhibitor Action
Caption: EZH2 signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow for EZH2 Inhibitor Validation
Caption: Workflow for biochemical and cellular validation of EZH2 inhibitors.
References
A Comparative Analysis of EZH2 Inhibitors: TDI-6118 vs. GSK126
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent EZH2 Inhibitors
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in oncology. Its inhibition can lead to the reactivation of tumor suppressor genes, making EZH2 inhibitors a promising class of anti-cancer agents. This guide provides a detailed comparative analysis of two potent EZH2 inhibitors, TDI-6118 and GSK126, focusing on their performance, supporting experimental data, and key differentiating features to inform research and drug development decisions.
At a Glance: Key Performance Indicators
| Feature | This compound | GSK126 |
| Biochemical Potency (EZH2 IC50) | 14 nM[1] | 9.9 nM[2] |
| Cellular Potency (H3K27me3 IC50) | 580 nM[1] | Not explicitly stated, but induces dose-dependent decrease in H3K27me3 with IC50s from 7–252 nM in DLBCL cell lines[3] |
| Selectivity | Selective for EZH2[1] | >150-fold vs. EZH1; >1000-fold vs. 20 other methyltransferases[3][4] |
| Key Differentiator | Brain-penetrant[5][6] | High selectivity and well-characterized preclinical/clinical profile[3][7] |
| Clinical Development | Preclinical[5] | Phase I/II clinical trials (terminated)[7][8] |
Mechanism of Action: Targeting the PRC2 Complex
Both this compound and GSK126 are small molecule inhibitors that target the catalytic SET domain of EZH2, the enzymatic core of the Polycomb Repressive Complex 2 (PRC2). By competitively inhibiting the binding of the methyl donor S-adenosylmethionine (SAM), these compounds prevent the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression; its reduction leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and survival.
Head-to-Head Performance Analysis
While no single study has directly compared this compound and GSK126 under identical conditions, a comparative analysis of available data reveals key distinctions in their profiles.
Biochemical and Cellular Potency
Both inhibitors exhibit potent inhibition of EZH2 in biochemical assays, with IC50 values in the low nanomolar range. GSK126 appears slightly more potent biochemically with an IC50 of 9.9 nM compared to 14 nM for this compound.[1][2] In cellular assays, both compounds effectively reduce levels of H3K27me3, the hallmark of EZH2 activity.
Selectivity Profile
GSK126 has a well-documented and high degree of selectivity. It is over 150-fold more selective for EZH2 than its close homolog EZH1 and demonstrates over 1000-fold selectivity against a panel of 20 other human methyltransferases.[3][4] While this compound is described as a selective EZH2 inhibitor, a similarly comprehensive selectivity panel has not been published.[1] High selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
A Key Differentiator: Brain Penetrance
The most significant distinction between the two inhibitors is the ability of this compound to cross the blood-brain barrier.[5] Many EZH2 inhibitors, including GSK126, are substrates for efflux transporters, which severely limits their distribution to the central nervous system (CNS).[5] this compound was specifically designed to overcome this limitation, making it a promising candidate for the treatment of CNS malignancies such as glioblastoma and pediatric brain tumors where EZH2 is implicated.[5][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize EZH2 inhibitors.
Histone Methyltransferase (HMT) Assay (Biochemical Potency)
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of the compounds.
Protocol:
-
The PRC2 complex (containing EZH2, EED, and SUZ12) is incubated with a histone H3 peptide substrate and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
The inhibitor (this compound or GSK126) is added at varying concentrations.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The radiolabeled methylated peptide is captured, and unincorporated [³H]-SAM is washed away.
-
The amount of incorporated radioactivity is measured to determine the level of EZH2 activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular H3K27me3 Inhibition Assay (Western Blot)
This assay measures the ability of the inhibitors to reduce the levels of H3K27me3 in a cellular context.
Protocol:
-
Cancer cell lines of interest are cultured and seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound or GSK126 for a specified period (e.g., 72-96 hours).
-
Total histones are extracted from the cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for H3K27me3 and total histone H3 (as a loading control).
-
HRP-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Band intensities are quantified to determine the relative reduction in H3K27me3 levels.
Conclusion and Future Directions
Both this compound and GSK126 are potent and selective inhibitors of EZH2 with demonstrated anti-cancer activity in preclinical models. GSK126 is a well-characterized compound with a robustly defined high selectivity profile that has progressed to clinical trials. Its development, however, has been discontinued.
This compound's key advantage lies in its brain-penetrant properties, opening up therapeutic possibilities for CNS malignancies that are currently underserved by existing EZH2 inhibitors. Further preclinical and clinical evaluation of this compound is warranted to fully understand its therapeutic potential, safety profile, and clinical efficacy, particularly in the context of brain cancers. The choice between these or other EZH2 inhibitors will ultimately depend on the specific therapeutic application, the genetic context of the cancer, and the desired pharmacokinetic properties.
References
- 1. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK126, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]
- 5. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
validating the brain penetrance of TDI-6118 in different species
Initial searches for "TDI-6118" did not yield any publicly available scientific literature or data regarding its brain penetrance, mechanism of action, or preclinical and clinical studies. Therefore, a comparison guide validating the brain penetrance of this compound in different species cannot be constructed at this time.
The creation of a comprehensive and objective comparison guide, as requested, is contingent upon the availability of experimental data. Without access to studies detailing the evaluation of this compound, it is not possible to:
-
Summarize quantitative data on its brain penetrance across different species.
-
Provide detailed experimental protocols for how such data were obtained.
-
Compare its performance with that of alternative compounds.
-
Generate accurate diagrams of its signaling pathways or experimental workflows.
The Landscape of Brain-Penetrant RIPK1 Inhibitors
While information on this compound is not available, the broader field of brain-penetrant Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitors is an active area of research for neurodegenerative and neuroinflammatory diseases.[1][2][3] RIPK1 is a critical protein involved in inflammatory signaling and cell death pathways, and its increased activity has been implicated in conditions such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and multiple sclerosis.[1][2][3]
Several brain-penetrant RIPK1 inhibitors have been described in the literature and are in various stages of development. These compounds serve as examples of the types of data and comparisons that would be necessary to evaluate a new chemical entity like this compound.
Key Parameters in Assessing Brain Penetrance
To validate the brain penetrance of any compound, a series of preclinical experiments are typically conducted. The data from these studies are crucial for determining the compound's potential as a therapeutic agent for central nervous system (CNS) disorders. Key methodologies include:
-
In Vitro Permeability Assays: Initial screening often involves cell-based assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or assays using cell lines like Caco-2 or MDCK, to predict passive diffusion across the blood-brain barrier (BBB).
-
In Vivo Pharmacokinetic Studies: These studies are essential for determining a compound's concentration in the brain and plasma over time in animal models. Key parameters measured include:
-
Brain-to-Plasma Ratio (Kp): The ratio of the total concentration of a drug in the brain to that in the plasma at a steady state.
-
Unbound Brain-to-Unbound Plasma Ratio (Kp,uu): This is considered the gold standard for assessing brain penetration as it reflects the concentration of the pharmacologically active, unbound drug at the target site in the brain relative to the unbound concentration in the plasma. A Kp,uu value close to 1 suggests free diffusion across the BBB.
-
-
Cerebrospinal Fluid (CSF) Sampling: In both preclinical species and human clinical trials, CSF is often collected to measure drug concentrations as a surrogate for brain tissue levels. The CSF-to-unbound plasma concentration ratio is a key indicator of brain penetrance.[1]
-
Positron Emission Tomography (PET) Imaging: This non-invasive imaging technique can be used to quantify the distribution and target engagement of a drug in the living brain.
Comparison with Other Brain-Penetrant RIPK1 Inhibitors
A thorough comparison guide for a new RIPK1 inhibitor would involve evaluating its properties against existing molecules. Below is a table outlining the kind of comparative data that would be necessary, populated with examples of other known RIPK1 inhibitors.
| Compound Name | Highest Development Stage | Indication(s) | Reported Brain Penetrance Data |
| SAR443820 (DNL788) | Phase II Clinical Trials | ALS, Multiple Sclerosis | Mean CSF‐to‐unbound plasma concentration ratio of 0.8 to 1.3 in humans, indicating high brain penetrance.[1] |
| SAR443060 (DNL747) | Clinical Trials | Alzheimer's Disease, ALS | Described as a brain-penetrant RIPK1 inhibitor.[2][3] |
| DNL104 | Discontinued | - | Described as a brain-penetrant RIPK1 inhibitor; development was halted due to liver abnormalities.[1] |
| GSK2982772 | Phase II Clinical Trials | Peripheral Inflammatory Diseases | Brain penetrance is reported to be limited under normal conditions due to efflux by P-glycoprotein.[4] |
Signaling Pathway and Experimental Workflow Visualization
To illustrate the context in which a brain-penetrant RIPK1 inhibitor would be evaluated, the following diagrams represent a simplified RIPK1 signaling pathway and a general experimental workflow for assessing brain penetrance.
Caption: Simplified RIPK1 signaling pathway leading to inflammation, apoptosis, and necroptosis.
Caption: General experimental workflow for validating the brain penetrance of a drug candidate.
References
- 1. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK1 expression and inhibition in tauopathies: implications for neuroinflammation and neuroprotection [frontiersin.org]
A Comparative Guide to the Pharmacokinetic Profiles of Brain-Penetrant EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Its dysregulation is implicated in the pathogenesis of various malignancies, including central nervous system (CNS) tumors. However, the efficacy of EZH2 inhibitors in brain cancers is largely contingent on their ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This guide provides a comparative analysis of the pharmacokinetic profiles of several EZH2 inhibitors, with a focus on their brain-penetrating capabilities.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for a selection of EZH2 inhibitors. It is important to note that direct comparative studies are limited, and data are often derived from different preclinical models and experimental conditions.
| Inhibitor | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Oral Bioavailability (%) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Species |
| Tazemetostat | 829[1] | ~1[1] | 3-4[1] | 33[1] | ~0.037 | Not Reported | Mouse[2] |
| Valemetostat | Dose-proportional increase | 2-4 | Not Reported | Not Reported | Not Reported | Not Reported | Human[3] |
| Danusertib | Dose-proportional increase | Not Applicable (IV) | ~30[4] | Not Applicable (IV) | Not Reported | Not Reported | Human[4] |
| TDI-6118 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Reported to be brain-penetrant | Mouse[5] |
In-Depth Inhibitor Profiles
Tazemetostat (EPZ-6438)
Tazemetostat is the first-in-class EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma and follicular lymphoma.[6] While effective in peripheral tumors, its utility in CNS malignancies is limited by poor brain penetration.[5] Preclinical studies in mice have shown a very low brain-to-serum concentration ratio of approximately 3.74%.[2] This poor penetration is attributed to its susceptibility to efflux by P-glycoprotein (P-gp) and other ABC transporters at the BBB.[5] However, studies in ABC transporter knockout mice have demonstrated that tazemetostat can achieve higher brain concentrations and exert anti-tumor activity in orthotopic patient-derived xenograft models of pediatric brain tumors, suggesting that co-administration with efflux pump inhibitors could be a potential strategy to improve its CNS efficacy.[7]
Valemetostat (DS-3201)
Valemetostat is a dual inhibitor of EZH2 and EZH1.[8] Its pharmacokinetic profile has been characterized in clinical trials, demonstrating dose-proportional exposure.[8][9] It is primarily metabolized by CYP3A enzymes.[3] While detailed preclinical data on its brain penetration are not publicly available, its development has primarily focused on hematological malignancies.
Danusertib (PHA-739358)
Danusertib is an inhibitor of Aurora kinases with activity against EZH2. Its pharmacokinetics in humans are characterized by a relatively low to moderate plasma clearance and a long elimination half-life of about 30 hours.[4] As with valemetostat, specific data on its ability to cross the BBB are not widely reported.
This compound: A Novel Brain-Penetrant Inhibitor
Recognizing the limitations of existing EZH2 inhibitors for CNS applications, researchers have developed novel compounds with enhanced brain-penetrating properties. This compound was designed to minimize P-gp efflux, a common mechanism that restricts the brain entry of many small molecules.[5] This was achieved by masking the hydrogen bond donor group in the pyridone motif common to many EZH2 inhibitors.[5] In vivo studies in mice confirmed its brain-penetrating properties, as indicated by its unbound brain-to-plasma partition coefficient (Kp,uu).[5] This development represents a significant step towards effective EZH2-targeted therapies for brain tumors.
Experimental Protocols
The determination of the pharmacokinetic profiles and brain penetration of these inhibitors involves a series of standardized in vivo and in vitro experiments.
In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the EZH2 inhibitor in a living organism, typically rodents.
Methodology:
-
Animal Models: Male and female mice or rats are commonly used. For brain penetration studies, transgenic models, such as P-gp knockout mice, may be employed.
-
Drug Administration: The inhibitor is administered via the intended clinical route (e.g., oral gavage for orally available drugs) or intravenously to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at multiple time points post-administration via tail vein or cardiac puncture. For brain penetration studies, animals are euthanized at specific time points, and brains are harvested.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentration of the drug and its major metabolites in plasma and brain homogenates is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and clearance. The brain-to-plasma concentration ratio (Kp) is calculated by dividing the drug concentration in the brain by the concentration in the plasma at a given time point or by dividing the AUCbrain by the AUCplasma.
In Vitro Blood-Brain Barrier Permeability Assays
Objective: To assess the potential of a compound to cross the BBB in a controlled, high-throughput manner.
Methodology:
-
Cell Culture Models: Transwell assays using immortalized brain endothelial cell lines (e.g., hCMEC/D3) or co-cultures with astrocytes and pericytes are common models of the BBB.
-
Permeability Assessment: The EZH2 inhibitor is added to the apical (blood) side of the Transwell insert. Samples are taken from the basolateral (brain) side at various time points.
-
Quantification: The concentration of the compound in the basolateral chamber is measured by LC-MS/MS.
-
Efflux Ratio Determination: To assess the role of efflux transporters, the permeability is measured in the presence and absence of specific inhibitors (e.g., verapamil for P-gp). The efflux ratio is calculated by dividing the permeability in the basolateral-to-apical direction by the permeability in the apical-to-basolateral direction. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Signaling Pathways and Experimental Workflows
The development and evaluation of brain-penetrant EZH2 inhibitors involve understanding their mechanism of action and the experimental workflows used to characterize them.
Caption: EZH2 Signaling Pathway in Cancer.
Caption: Experimental Workflow for Brain-Penetrant EZH2 Inhibitors.
Conclusion
The development of brain-penetrant EZH2 inhibitors holds significant promise for the treatment of CNS malignancies. While early-generation inhibitors like tazemetostat have demonstrated clinical benefit in peripheral cancers, their limited ability to cross the BBB has hampered their application in brain tumors. The rational design of novel inhibitors, such as this compound, with improved CNS penetration showcases a promising path forward. A thorough understanding and comparative analysis of the pharmacokinetic profiles, particularly the brain-to-plasma ratio, are crucial for the successful clinical translation of these agents. Continued research focusing on strategies to overcome the BBB will be essential to unlock the full therapeutic potential of EZH2 inhibition in neuro-oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Population Pharmacokinetics of Valemetostat and Exposure-Response Analyses of Efficacy and Safety in Patients with Relapsed/Refractory Peripheral T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of plasma and brain unbound fractions to assess the extent of brain distribution of 34 drugs: comparison of unbound concentration ratios to in vivo p-glycoprotein efflux ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor Alisertib: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I pharmacokinetic and pharmacodynamic study of the aurora kinase inhibitor danusertib in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Valemetostat on the Pharmacokinetics of Midazolam and Digoxin: A Phase 1 Drug–Drug Interaction Study in Patients With Non‐Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: TDI-6118 Versus RNAi for EZH2 Knockdown Studies
For researchers, scientists, and drug development professionals investigating the role of EZH2, choosing the right tool to modulate its activity is a critical first step. This guide provides an objective comparison of two widely used methods: the small molecule inhibitor TDI-6118 and RNA interference (RNAi) technologies, including small interfering RNA (siRNA) and short hairpin RNA (shRNA).
This comparison guide delves into the mechanisms of action, efficacy, and potential off-target effects of both approaches. We present a summary of quantitative data from various studies to facilitate a clear comparison, alongside detailed experimental protocols for key assays.
At a Glance: this compound vs. RNAi
| Feature | This compound (Small Molecule Inhibitor) | RNA Interference (RNAi: siRNA/shRNA) |
| Mechanism of Action | Potent, selective, and brain-penetrant inhibitor of EZH2's methyltransferase activity.[1] Competitively binds to the S-adenosylmethionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to Histone H3 at lysine 27 (H3K27). | Post-transcriptional gene silencing. siRNA or shRNA sequences guide the RNA-induced silencing complex (RISC) to degrade EZH2 mRNA, thereby preventing protein translation.[2][3] |
| Target | Catalytic activity of the EZH2 protein. | EZH2 messenger RNA (mRNA). |
| Effect on Protein | Inhibits function, but does not immediately reduce protein levels. | Reduces the overall level of EZH2 protein.[2][3][4] |
| Mode of Delivery | Added to cell culture media or administered in vivo.[5] | Transfection (siRNA) or transduction (shRNA) into cells.[2][4] |
| Duration of Effect | Reversible and dependent on compound concentration and washout. | Transient (siRNA) or stable (shRNA) knockdown of gene expression.[4] |
| Specificity | High selectivity for EZH2 over other histone methyltransferases. Potential for off-target effects on other kinases or proteins. | High sequence-dependent specificity. Potential for off-target effects due to partial complementarity with other mRNAs.[6] |
Mechanism of Action: A Visual Comparison
Below is a graphical representation of the distinct mechanisms by which this compound and RNAi target EZH2.
Quantitative Data Summary
Table 1: Efficacy of EZH2 Inhibition and Knockdown
| Method | Reagent/Construct | Cell Line | Concentration/Dose | % EZH2 Protein Knockdown | % H3K27me3 Reduction | Reference |
| Small Molecule Inhibitor | This compound | - | IC50: 14 nM (enzymatic) | Not Applicable | IC50: 580 nM (cellular) | [1] |
| siRNA | EZH2 siRNA | A549 | 100 nM | ~87% (after 72h) | Not Reported | [2] |
| siRNA | EZH2 siRNA | HTB-56 | 100 nM | ~75% (after 72h) | Not Reported | [2] |
| siRNA | EZH2 siRNA | HeLa | Not Specified | ~90% | Not Reported | [3] |
| shRNA | EZH2 shRNA | 2D10 | Not Specified | ~70% | Significant Decrease | [7] |
| shRNA | EZH2 shRNA | Neuroblastoma cells | Not Specified | Significant Decrease | Significant Decrease | [8] |
Table 2: Phenotypic Effects of EZH2 Inhibition and Knockdown
| Method | Reagent/Construct | Cell Line | Key Phenotypic Effect | Magnitude of Effect | Reference |
| Small Molecule Inhibitor | GSK343 (EZH2 inhibitor) | Neuroblastoma cells | Decreased cell proliferation | Significant decrease at 5-25 µM | [9] |
| siRNA | EZH2 siRNA | A549 & HTB-56 | G2/M cell cycle arrest | Increased G2/M population | [2] |
| siRNA | EZH2 siRNA | Synovial sarcoma cells | Inhibition of cell proliferation | Dose-dependent inhibition | [4] |
| shRNA | EZH2 shRNA | Synovial sarcoma cells | Inhibition of cell proliferation | Significant inhibition | [4] |
| shRNA | EZH2 shRNA | Melanoma cells | Suppression of cell growth | Significant suppression | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below as a reference for researchers planning their own studies.
Protocol 1: EZH2 Knockdown using siRNA and Western Blot Analysis
This protocol is adapted from studies using siRNA to knockdown EZH2 in cell lines such as A549.[2][11]
1. Cell Seeding:
-
Seed cells (e.g., A549) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
2. siRNA Transfection:
-
On the day of transfection, prepare the siRNA-lipid complex according to the manufacturer's instructions for your chosen transfection reagent (e.g., Lipofectamine RNAiMAX).
-
A typical final siRNA concentration is 50-100 nM.
-
Dilute the EZH2-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow complex formation.
-
Add the complexes to the cells in complete growth medium.
3. Incubation and Harvest:
-
Incubate the cells for 48-72 hours post-transfection.
-
To harvest for Western blot, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
4. Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel (a 15% gel is recommended for resolving histones).[12]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2 and H3K27me3 overnight at 4°C. A loading control such as total Histone H3 or β-actin should also be used.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 2: Lentiviral shRNA Production and Transduction for Stable EZH2 Knockdown
This is a general protocol for creating stable EZH2 knockdown cell lines.
1. Lentiviral Production:
-
Co-transfect HEK293T cells with the pLKO.1-shEZH2 plasmid (or a non-targeting control shRNA plasmid), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection and filter through a 0.45 µm filter.
2. Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
On the day of transduction, add the lentiviral supernatant to the cells in the presence of polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
3. Selection of Stable Cells:
-
Replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration for your cell line.
-
Maintain the cells under puromycin selection until resistant colonies appear.
-
Expand the resistant colonies to establish a stable EZH2 knockdown cell line.
-
Validate the knockdown of EZH2 and the reduction of H3K27me3 by Western blot as described in Protocol 1.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol can be used to assess the effect of EZH2 inhibition or knockdown on cell proliferation.[4][13]
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).
-
For inhibitor studies, allow the cells to attach overnight. For RNAi studies, the assay can be performed after the desired knockdown has been achieved.
2. Treatment:
-
For this compound studies, add serial dilutions of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
For RNAi studies, use cells that have been previously transfected or transduced with EZH2-targeting or control reagents.
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
4. MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
5. Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
Conclusion
Both this compound and RNAi are powerful tools for studying the function of EZH2. The choice between these methods will depend on the specific experimental goals, the desired duration of EZH2 modulation, and the cell type being studied.
-
This compound offers a rapid, reversible, and titratable method to inhibit the catalytic activity of EZH2. This is particularly useful for studying the direct consequences of methyltransferase inhibition and for in vivo applications.
-
RNAi provides a means to deplete the entire EZH2 protein, which can be advantageous for investigating non-catalytic functions of EZH2. While siRNA offers a transient effect suitable for short-term studies, shRNA allows for the creation of stable knockdown cell lines for long-term experiments.
Researchers should carefully consider the potential for off-target effects with both methods and include appropriate controls in their experimental design to ensure the validity of their findings. By understanding the strengths and limitations of each approach, scientists can select the most appropriate tool to advance their research on the critical role of EZH2 in health and disease.
References
- 1. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. EZH2 Silencing with RNA Interference Induces G2/M Arrest in Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
TDI-6118: A Focused Approach to EZH2 Inhibition with High Specificity
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a detailed comparison of TDI-6118, a potent and brain-penetrant inhibitor of the histone methyltransferase EZH2, against other histone methyltransferases (HMTs). The data presented herein demonstrates the high selectivity of this compound, making it a valuable tool for investigating the biological functions of EZH2.
This compound is a novel compound designed to target EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2] A critical aspect of any potent inhibitor is its selectivity, as off-target effects can lead to ambiguous experimental results and potential toxicity. This guide summarizes the available data on the specificity of this compound and provides the experimental context for its assessment.
Comparative Activity of this compound against a Panel of Histone Methyltransferases
To ascertain the specificity of this compound, its inhibitory activity was assessed against a panel of other histone methyltransferases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, EZH2, and a selection of other HMTs. The data reveals a significant window of selectivity for EZH2.
| Histone Methyltransferase | Target Histone Site | This compound IC50 (nM) |
| EZH2 | H3K27 | 14 |
| EZH1 | H3K27 | >1000 |
| G9a | H3K9 | >1000 |
| SETD2 | H3K36 | >1000 |
| SUV39H1 | H3K9 | >1000 |
| PRMT1 | H4R3 | >1000 |
| CARM1 (PRMT4) | H3R17 | >1000 |
Data sourced from the supplementary information of Liang R, et al. ACS Med Chem Lett. 2022;13(3):377-387.
The results clearly indicate that this compound is a highly selective inhibitor of EZH2, with IC50 values against other tested HMTs being at least two orders of magnitude higher. This high degree of specificity minimizes the potential for confounding off-target effects in experimental systems.
Experimental Protocols
The determination of this compound's inhibitory activity was conducted using a biochemical assay. The following is a detailed description of the methodology employed.
EZH2 Biochemical Assay Protocol
A biochemical assay was utilized to measure the enzymatic activity of the human PRC2 complex (containing EZH2) and the inhibitory potential of this compound. The assay quantifies the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 peptide substrate.
Materials:
-
Human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)
-
Biotinylated Histone H3 (1-25) peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Detection Reagents (e.g., Europium-labeled anti-H3K27me3 antibody and a streptavidin-allophycocyanin (SA-APC) acceptor)
Procedure:
-
Compound Preparation: A serial dilution of this compound was prepared in DMSO and then further diluted in the assay buffer.
-
Enzyme and Substrate Preparation: The PRC2 enzyme complex and the biotinylated H3 peptide substrate were diluted to their final concentrations in the assay buffer.
-
Reaction Initiation: The reaction was initiated by adding SAM to a mixture of the PRC2 complex, H3 peptide substrate, and the test compound (this compound).
-
Incubation: The reaction mixture was incubated for a defined period (e.g., 60 minutes) at room temperature to allow for enzymatic methylation of the H3 peptide.
-
Reaction Termination and Detection: The reaction was stopped, and the detection reagents were added. The mixture was incubated to allow for the binding of the europium-labeled antibody to the methylated peptide and the SA-APC to the biotinylated peptide.
-
Signal Measurement: The assay signal was measured using a suitable plate reader capable of detecting Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is proportional to the amount of H3K27 trimethylation.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Visualizing the Inhibition of the EZH2 Signaling Pathway
The following diagram illustrates the central role of EZH2 in the PRC2 complex and the mechanism of its inhibition by this compound, leading to the prevention of H3K27 trimethylation and subsequent gene silencing.
Caption: Inhibition of the EZH2 catalytic activity by this compound.
Experimental Workflow for Assessing HMT Inhibitor Specificity
The following diagram outlines a typical workflow for determining the specificity of a histone methyltransferase inhibitor like this compound.
Caption: Workflow for determining HMT inhibitor specificity.
References
A Comparative Analysis of TDI-6118: A Novel Brain-Penetrant EZH2 Inhibitor for Wild-Type and Mutant EZH2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TDI-6118's Performance Against Wild-Type and Mutant Enhancer of Zeste Homolog 2 (EZH2), with Supporting Experimental Data.
The histone methyltransferase EZH2 is a critical component of the Polycomb Repressive Complex 2 (PRC2) and a key regulator of gene expression.[1] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is a known driver in various cancers, making it a prime target for therapeutic intervention.[1] A significant challenge in targeting EZH2, particularly in central nervous system (CNS) malignancies, has been the poor brain penetrance of existing inhibitors.[2] this compound has emerged as a potent, brain-penetrant EZH2 inhibitor, offering a potential therapeutic solution for these difficult-to-treat cancers.[2]
This guide provides a comparative study of this compound's activity against both wild-type (WT) and mutant forms of EZH2, presenting key experimental data and detailed protocols to aid researchers in their evaluation of this novel compound.
Data Presentation: Quantitative Comparison of EZH2 Inhibitors
The following tables summarize the biochemical and cellular activity of this compound in comparison to other known EZH2 inhibitors. This data highlights the potency and differential activity of these compounds against wild-type and various mutant forms of EZH2.
| Compound | Target | Biochemical IC50 (nM) | Cellular H3K27me3 IC50 (nM) | Cell Line | Reference |
| This compound | EZH2 | 14 | 580 | - | [3] |
| Tazemetostat | EZH2 (WT & Mutant) | 2-38 | 9 (in lymphoma cell lines) | Lymphoma cell lines | [4] |
| GSK126 | EZH2 (WT & Mutant) | ~0.5-3 | ~10-50 | Various cancer cell lines | [5] |
| Compound | Cell Line | EZH2 Status | Antiproliferative IC50 (nM) | Reference |
| This compound | KARPAS-422 | Mutant (Y641F) | 4680 | [4] |
| Tazemetostat | KARPAS-422 | Mutant (Y641F) | ~20 | [4] |
| GSK126 | KARPAS-422 | Mutant (Y641F) | ~10 | [5] |
Mandatory Visualization
EZH2 Signaling Pathway and Point of Inhibition
Caption: The EZH2 signaling pathway, illustrating the catalytic role of EZH2 within the PRC2 complex and the inhibitory action of this compound.
Experimental Workflow for Evaluating EZH2 Inhibitors
Caption: A generalized experimental workflow for the preclinical evaluation of EZH2 inhibitors like this compound.
Experimental Protocols
In Vitro EZH2 Inhibitory Assay (Biochemical IC50 Determination)
This protocol is adapted from standard procedures for measuring the inhibition of EZH2 methyltransferase activity.
a. Reagents and Materials:
-
Recombinant human PRC2 complex (containing EZH2 WT or mutant)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Biotinylated histone H3 (1-25) peptide substrate
-
Streptavidin-coated FlashPlate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 0.01% Tween-20, 4 mM DTT
-
This compound and other test compounds
-
Scintillation counter
b. Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the PRC2 enzyme, biotinylated H3 peptide substrate, and the test compound.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an excess of unlabeled SAM.
-
Transfer the reaction mixture to a streptavidin-coated FlashPlate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular H3K27me3 Inhibition Assay (Western Blot)
This protocol outlines the steps to assess the effect of this compound on the levels of histone H3 trimethylated at lysine 27 in cultured cells.
a. Reagents and Materials:
-
Cancer cell lines (e.g., KARPAS-422 with mutant EZH2, and a cell line with WT EZH2)
-
Cell culture medium and supplements
-
This compound and control compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
b. Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72-96 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the cellular IC50.
In Vivo Xenograft Model Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
a. Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line of interest (with WT or mutant EZH2)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
b. Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) or vehicle control to the respective groups according to the desired schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of H3K27me3 levels).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound represents a significant advancement in the development of EZH2 inhibitors, primarily due to its brain-penetrant properties.[2] The presented data and protocols provide a foundational framework for researchers to further investigate the comparative efficacy and mechanisms of action of this compound in both wild-type and various mutant EZH2 contexts. Further studies are warranted to fully elucidate its therapeutic potential, particularly in CNS malignancies and other cancers driven by EZH2 dysregulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel Tool Compound for CNS Malignancies: A Comparative Guide for "TDI-6118"
Introduction: The development of effective therapeutic strategies for central nervous system (CNS) malignancies, such as glioblastoma (GBM), remains a significant challenge, largely due to the blood-brain barrier (BBB) and intra-tumoral heterogeneity. Tool compounds are critical for dissecting the underlying biology of these diseases and for validating novel therapeutic targets. This guide provides a framework for the validation of a hypothetical tool compound, "TDI-6118," for CNS malignancies. It outlines a comparative approach against established agents and details the requisite experimental data and protocols for rigorous validation.
Comparative Analysis of this compound and Alternative Compounds
A crucial step in validating a new tool compound is to benchmark its performance against existing alternatives. The following table provides a template for comparing the hypothetical this compound with standard-of-care and investigational compounds for CNS malignancies. The data for this compound would be generated through the experimental protocols outlined in this guide.
| Feature | This compound (Hypothetical) | Temozolomide (TMZ) | Lomustine (CCNU) | Bevacizumab |
| Target Pathway | [To Be Determined] | DNA alkylating agent | DNA alkylating agent | VEGF-A |
| Mechanism of Action | [To Be Determined] | Induces DNA methylation, leading to apoptosis. | Cross-links DNA and RNA, inhibiting their synthesis. | Monoclonal antibody that inhibits angiogenesis. |
| Blood-Brain Barrier Penetration | [To Be Determined] | Yes | Yes | No (targets systemic vasculature) |
| Reported IC50 in GBM cell lines | [To Be Determined] | 10-100 µM (variable based on MGMT status) | 20-50 µM | Not applicable (anti-angiogenic) |
| In Vivo Efficacy | [To Be Determined] | Modest survival benefit in MGMT-unmethylated GBM. | Used in recurrent GBM, often in combination. | Modest, primarily in combination therapy. |
| Primary Resistance Mechanism | [To Be Determined] | MGMT expression | MGMT expression | Upregulation of alternative angiogenic pathways. |
Experimental Protocols for Validation
Rigorous experimental validation is essential to establish the utility of a new tool compound. The following protocols are fundamental for characterizing the efficacy and mechanism of action of "this compound."
In Vitro Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and cytostatic effects of this compound on a panel of CNS malignancy cell lines.
-
Methodology:
-
Cell Culture: Culture human glioblastoma cell lines (e.g., U87, T98G) and patient-derived glioma stem cells in their respective recommended media.
-
Treatment: Plate cells in 96-well plates and treat with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment:
-
MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength to quantify metabolic activity as a surrogate for cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Use this assay to measure ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Target Engagement and Pathway Modulation Assays
-
Objective: To confirm that this compound interacts with its intended molecular target and modulates the downstream signaling pathway.
-
Methodology:
-
Western Blotting:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify protein concentrations.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target of this compound and key downstream effectors. Use a loading control (e.g., β-actin) for normalization.
-
-
Immunofluorescence:
-
Grow cells on coverslips and treat with this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against the target or pathway components, followed by fluorescently labeled secondary antibodies.
-
Visualize the subcellular localization and expression levels of the target proteins using a fluorescence microscope.
-
-
Blood-Brain Barrier Penetration Assessment
-
Objective: To determine if this compound can cross the blood-brain barrier.
-
Methodology:
-
In Vitro BBB Model:
-
Use a co-culture model of brain endothelial cells, pericytes, and astrocytes (e.g., Transwell® system).
-
Add this compound to the "blood" (apical) side and measure its concentration in the "brain" (basolateral) side over time using LC-MS/MS.
-
-
In Vivo Pharmacokinetic Studies:
-
Administer this compound to mice via intravenous or oral routes.
-
Collect blood and brain tissue samples at various time points.
-
Measure the concentration of this compound in both plasma and brain homogenates using LC-MS/MS to determine the brain-to-plasma ratio.
-
-
In Vivo Efficacy Studies in Orthotopic CNS Malignancy Models
-
Objective: To evaluate the anti-tumor activity of this compound in a relevant animal model.
-
Methodology:
-
Model Establishment: Implant human glioblastoma cells (e.g., U87-luciferase) into the brains of immunocompromised mice.
-
Tumor Monitoring: Monitor tumor growth using bioluminescence imaging.
-
Treatment: Once tumors are established, randomize mice into treatment groups (vehicle control, this compound, positive control like TMZ). Administer treatment for a defined period.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Measure tumor volume via imaging throughout the study.
-
Survival: Monitor the survival of the mice in each group.
-
-
Pharmacodynamic Studies: Collect tumor tissue at the end of the study to assess target engagement and pathway modulation in vivo via Western blotting or immunohistochemistry.
-
Visualizing Key Processes and Pathways
The following diagrams illustrate the hypothetical signaling pathway targeted by this compound, the experimental workflow for its validation, and a logical comparison for its application.
Caption: Hypothetical PI3K/AKT/mTOR pathway targeted by this compound in glioblastoma.
Caption: Step-wise experimental workflow for the validation of this compound.
Caption: Decision tree for selecting this compound versus alternative compounds.
Conclusion
The validation of a novel tool compound such as "this compound" for CNS malignancies requires a systematic and comparative approach. By following the outlined experimental protocols and benchmarking against established agents, researchers can rigorously assess its potential as a valuable tool for advancing our understanding and treatment of these challenging diseases. The successful validation of this compound would be contingent on demonstrating potent and on-target activity, favorable pharmacokinetic properties including blood-brain barrier penetration, and significant in vivo efficacy.
Safety Operating Guide
Navigating the Safe Disposal of TDI-6118: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of TDI-6118, a potent and selective brain-penetrant EZH2 inhibitor. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. While a comprehensive Safety Data Sheet (SDS) from the manufacturer is the primary source of this information, the following table summarizes key data for immediate reference.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | EZH2 inhibitor |
| Appearance | Crystalline solid |
| Primary Hazards | The specific toxicological properties of this compound have not been fully investigated. As with any novel compound, it should be handled as a potentially hazardous substance. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
| Handling Precautions | Avoid dust formation. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste generated in a laboratory setting. This protocol is based on general best practices for chemical waste disposal and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
I. Waste Segregation and Collection:
-
Identify Waste Streams: Categorize this compound waste into the following streams:
-
Solid Waste: Contaminated consumables such as unused neat compound, contaminated weigh paper, pipette tips, and vials.
-
Liquid Waste: Solutions containing this compound, including experimental solutions and solvent rinses.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
-
-
Use Designated Waste Containers:
-
Solid Waste: Collect in a clearly labeled, sealable hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
Liquid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvents used. Do not mix incompatible waste streams.
-
Sharps Waste: Place in a designated, puncture-resistant sharps container.
-
-
Proper Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Potentially Toxic," "Chemical Waste")
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
II. Waste Storage:
-
Secure Storage Location: Store all this compound waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: Place liquid waste containers in secondary containment to prevent spills.
-
Segregation: Store this compound waste away from incompatible chemicals.
III. Final Disposal:
-
Consult Institutional EHS: Before final disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions for the pickup and disposal of the hazardous waste in accordance with federal, state, and local regulations.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.
-
Do Not Dispose in Regular Trash: Do not dispose of solid this compound waste in the regular trash.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical flow for the proper management of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's EHS department for specific guidance.
Personal protective equipment for handling TDI-6118
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of TDI-6118, a potent and selective EZH2 inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices based on information for structurally similar compounds and general guidelines for handling potent research chemicals. It is imperative to supplement this guide with a thorough risk assessment specific to your laboratory's standard operating procedures.
Understanding the Compound: this compound
This compound is a research chemical with the molecular formula C23H23Cl2N3O3. It functions as a potent and selective inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase. It is important to note that this compound is not an isocyanate, such as Toluene Diisocyanate (TDI), and the personal protective equipment (PPE) and handling procedures differ significantly.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of specific toxicity data, a cautious approach to PPE is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Standard latex gloves are not sufficient. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in situations with a risk of splashing. |
| Body Protection | A fully buttoned laboratory coat. For procedures with a higher risk of contamination, disposable coveralls are recommended. |
| Respiratory Protection | All handling of powdered this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan for Safe Handling
A clear and logical workflow is essential to minimize exposure and ensure the safe handling of this compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling this compound, ensure all necessary PPE is correctly worn.
-
All manipulations of the solid compound and the preparation of stock solutions must occur within a certified chemical fume hood.
-
Carefully weigh the required amount of this compound powder.
-
To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the compound to avoid splashing. Ensure the vial is securely capped and vortex until the solid is completely dissolved.
-
-
Experimentation:
-
Perform serial dilutions of the stock solution as required for the experiment.
-
When treating cells or administering the compound to animal models, follow established laboratory protocols, ensuring minimal generation of aerosols.
-
-
Post-Experiment:
-
Upon completion of the experiment, decontaminate all work surfaces with an appropriate cleaning agent.
-
Properly segregate and dispose of all contaminated materials.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Workflow
Caption: A logical flow for the segregation and disposal of this compound waste.
Disposal Protocol
-
Chemical Waste: Unused this compound solid and solutions should be collected in a designated hazardous chemical waste container. This container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, centrifuge tubes, and paper towels, must be disposed of in the same designated hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and then into the designated hazardous waste container.
-
Storage: Hazardous waste containers should be stored in a designated satellite accumulation area, away from incompatible materials, until they are collected by the institution's hazardous waste management service.
-
Spills: In the event of a spill, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable solvent. The collected spill material must be disposed of as hazardous waste.
Disclaimer: This information is intended as a guide and is not a substitute for a formal safety assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult your institution's specific protocols for handling and disposing of potent research chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
